Sulfameter-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure and CAS number of Sulfameter-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. This document outlines its chemical properties, and applications in bioanalytical studies, and provides a representative experimental protocol for its use as an internal standard.
Core Compound Details
This compound is the deuterium-labeled form of Sulfameter, a long-acting sulfonamide antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Due to the inclusion of four deuterium atoms on the phenyl ring, this compound serves as an ideal internal standard for the quantification of Sulfameter in complex biological matrices using mass spectrometry-based methods. The stable isotope label ensures that its chemical and physical properties are nearly identical to the parent compound, while its increased mass allows for clear differentiation in a mass spectrometer.[3]
Chemical Structure and Identification
The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzene ring of the Sulfameter molecule.
Chemical Name: 4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide[4]
Molecular Formula: C₁₁H₈D₄N₄O₃S
SMILES: NC1=C([2H])C([2H])=C(S(NC2=NC=C(OC)C=N2)(=O)=O)C([2H])=C1[2H]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1189483-96-2 |
| Molecular Weight | 284.33 g/mol |
| Purity | ≥98% |
| Physical Form | Solid (White to Yellow) |
| Melting Point | 205-207°C |
| Solubility | DMSO (Slightly), Methanol (Slightly, with sonication) |
| Storage Conditions | 2-8°C |
[Sources: 3, 8, 14]
Mechanism of Action: Sulfonamide Antibiotics
Sulfonamides, including Sulfameter, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfonamides inhibit bacterial growth and replication.
Caption: Sulfonamide mechanism of action.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Sulfameter levels in biological samples.
Representative Protocol: Quantification of Sulfameter in Milk using LC-MS/MS with this compound Internal Standard
This protocol is a representative example for the determination of Sulfameter in a complex matrix like milk.
1. Preparation of Standard and Internal Standard Solutions:
-
Sulfameter Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulfameter standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the Sulfameter stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.
-
IS Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation (QuEChERS Method):
-
To a 50 mL polypropylene centrifuge tube, add 5 mL of milk sample.
-
Spike with a known volume of the IS working solution (e.g., 50 µL of 1 µg/mL this compound).
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a new tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Sulfameter: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) + 4 Da -> Product ion (Q3)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Quantify Sulfameter in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Caption: Bioanalytical workflow for Sulfameter.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Sulfameter-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfameter-d4, a deuterated isotopologue of the sulfonamide antibiotic, Sulfameter. This document is intended to be a valuable resource for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and other applications where a stable isotope-labeled internal standard is essential.
Core Physicochemical Properties
This compound is a white to yellow solid, primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its physical and chemical characteristics are crucial for its application in quantitative analysis.
| Property | Value | Source(s) |
| CAS Number | 1189483-96-2 | [1] |
| Molecular Formula | C₁₁H₈D₄N₄O₃S | [2] |
| Molecular Weight | 284.33 g/mol | [2] |
| Melting Point | 205-207°C | [3] |
| Boiling Point | Not available (decomposes) | |
| pKa (Strongest Acidic) | 7.06 (Predicted for parent compound) | [4] |
| pKa (Strongest Basic) | 1.98 (Predicted for parent compound) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Isotopic Purity | Typically ≥98 atom % D for commercially available standards |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.
Synthesis of this compound
The synthesis of this compound would typically involve the use of deuterated precursors. A plausible synthetic route is the condensation of a deuterated aniline derivative with a sulfonyl chloride, followed by reaction with a pyrimidine derivative.
Diagram of a Representative Synthetic Workflow:
Caption: A generalized synthetic pathway for producing this compound.
Purification and Characterization
Purification of the synthesized this compound would typically be achieved through recrystallization or column chromatography. The identity and purity of the final product would be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the structure and the positions of deuterium labeling.
Quantitative Analysis using this compound as an Internal Standard
This compound is ideally suited for use as an internal standard in the quantification of Sulfameter in biological matrices (e.g., plasma, urine) and environmental samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A Representative LC-MS/MS Protocol:
-
Sample Preparation:
-
To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (internal standard).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used for sulfonamide analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific parent-to-product ion transitions for both Sulfameter and this compound. For example:
-
Sulfameter: m/z 281 → m/z 156
-
This compound: m/z 285 → m/z 160
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Sulfameter to the peak area of this compound against the concentration of Sulfameter standards.
-
Determine the concentration of Sulfameter in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Diagram of the Analytical Workflow:
Caption: A typical workflow for quantitative analysis using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Sulfameter in complex matrices. Its physical and chemical properties are well-suited for its role as an internal standard in modern analytical workflows. This guide provides essential technical information to support the effective application of this compound in research and development.
References
Navigating the Isotopic Frontier: A Technical Guide to the Biological Activity of Sulfameter-d4 Versus Sulfameter
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium into pharmaceutical agents represents a promising frontier in drug development, aimed at enhancing pharmacokinetic profiles and therapeutic efficacy. This technical guide provides an in-depth exploration of the anticipated biological activity differences between Sulfameter, a long-acting sulfonamide antibiotic, and its deuterated analog, Sulfameter-d4. While direct comparative studies are not extensively available in the public domain, this document synthesizes established principles of deuteration and the known pharmacology of Sulfameter to project the likely distinctions in their biological profiles. We present hypothesized pharmacokinetic parameters, detailed experimental protocols for comparative analysis, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the potential advantages of deuterated sulfonamides.
Introduction to Sulfameter and the Rationale for Deuteration
Sulfameter is a sulfonamide antibiotic that has been utilized for its efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] By blocking the synthesis of dihydrofolic acid, Sulfameter ultimately disrupts the production of nucleotides and amino acids essential for bacterial proliferation.[3]
The deuteration of pharmaceuticals, a process where hydrogen atoms are replaced by their heavier isotope, deuterium, is a strategy employed to favorably alter a drug's metabolic fate. This modification is predicated on the kinetic isotope effect, which posits that the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. This can lead to a reduced rate of metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a more favorable dosing regimen.
Hypothesized Differences in Biological Activity and Pharmacokinetics
The primary anticipated difference between Sulfameter and this compound lies in their pharmacokinetic profiles rather than their pharmacodynamic action. Since the overall molecular shape and electronic properties are largely preserved upon deuteration, the intrinsic inhibitory activity against DHPS is expected to remain similar. However, the metabolic stabilization afforded by deuterium substitution could lead to significant advantages.
Table 1: Projected Comparative Pharmacokinetic Parameters of Sulfameter and this compound
| Parameter | Sulfameter (Hypothetical) | This compound (Projected) | Rationale for Projected Difference |
| Metabolic Rate | Standard | Reduced | Kinetic Isotope Effect slows enzymatic C-D bond cleavage compared to C-H. |
| Plasma Half-life (t½) | ~60-80 hours | Increased | Slower metabolism leads to a longer duration of the drug in systemic circulation. |
| Area Under the Curve (AUC) | Standard | Increased | Reduced clearance and longer half-life result in greater overall drug exposure. |
| Maximum Concentration (Cmax) | Standard | Potentially similar or slightly higher | Dependent on absorption, but slower metabolism could contribute to a higher peak. |
| Dosing Frequency | Once daily | Potentially less frequent | A longer half-life may allow for maintained therapeutic concentrations with less frequent administration. |
| Metabolite Profile | Standard | Altered | Deuteration at metabolic "hotspots" can shift metabolism towards alternative pathways, potentially reducing the formation of certain metabolites. |
Note: The values for Sulfameter are based on its known long-acting nature. The projections for this compound are based on the established principles of the kinetic isotope effect and have not been confirmed by direct comparative experimental data.
Core Mechanism of Action: Inhibition of Folate Biosynthesis
Sulfameter acts as a competitive inhibitor of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of dihydropteroate, a precursor to tetrahydrofolate, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. The following diagram illustrates this pathway.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between Sulfameter and this compound, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to quantify the antibacterial potency of a compound.
Objective: To determine the lowest concentration of Sulfameter and this compound that inhibits the visible growth of a target bacterial strain.
Materials:
-
Sulfameter and this compound stock solutions of known concentration.
-
Target bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
-
Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.[5]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (for optical density readings).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Create a serial two-fold dilution series of both Sulfameter and this compound in MHB directly in the 96-well plates. The concentration range should be chosen to encompass the expected MIC values.
-
-
Inoculum Preparation:
-
Culture the target bacteria overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[5]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of each compound that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the positive control.[5]
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sulfameter and this compound against DHPS.
Materials:
-
Purified recombinant DHPS enzyme.
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupling enzyme: Dihydrofolate reductase (DHFR).
-
Cofactor: NADPH.
-
Sulfameter and this compound stock solutions.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
UV-transparent 96-well plates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, DHPS, DHFR, and NADPH in each well of the 96-well plate.
-
-
Inhibitor Addition:
-
Add varying concentrations of Sulfameter or this compound to the wells. Include a control with no inhibitor.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrates, PABA and DHPP.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Conclusion and Future Directions
The deuteration of Sulfameter to form this compound is anticipated to primarily confer pharmacokinetic advantages, most notably a reduced rate of metabolism leading to a longer half-life and increased systemic exposure. While the fundamental antibacterial mechanism of inhibiting dihydropteroate synthase is expected to be unchanged, the altered pharmacokinetic profile could translate to improved therapeutic efficacy, such as a more convenient dosing schedule and potentially a better safety profile due to altered metabolite formation.
The experimental protocols detailed herein for MIC determination and DHPS inhibition assays provide a robust framework for the direct, quantitative comparison of Sulfameter and this compound. The execution of such studies is critical to empirically validate the hypothesized benefits of deuteration and to fully elucidate the comparative biological activity of these two compounds. The findings from these investigations will be invaluable for guiding the further development and potential clinical application of deuterated sulfonamides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Deuterium Effect: A Technical Guide to Its Impact on Drug Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with its stable, heavy isotope, deuterium, represents a significant strategy in modern medicinal chemistry to enhance the metabolic and pharmacokinetic profiles of therapeutic agents. This technique, grounded in the kinetic isotope effect (KIE), can profoundly alter a drug's metabolic fate, leading to improved half-life, increased exposure, and potentially a more favorable safety and dosing regimen. This guide provides an in-depth examination of the principles underlying the deuterium effect, detailed experimental protocols for its evaluation, and a quantitative comparison of key deuterated drugs versus their progenitors.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in drug development is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2][3] Consequently, cleavage of a C-D bond requires more energy and proceeds at a slower rate.[1][2][3]
This difference in reaction rates is particularly relevant in drug metabolism, as a vast number of drugs are cleared by cytochrome P450 (CYP450) enzymes, a process that frequently involves the cleavage of a C-H bond as the rate-limiting step.[4] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[4][5] This can lead to several desirable outcomes:
-
Improved Metabolic Stability: The drug molecule is broken down more slowly, increasing its persistence in the body.[1][5]
-
Enhanced Pharmacokinetics: Slower metabolism often translates to a longer plasma half-life (t½), increased total drug exposure (AUC), and reduced clearance (CL).[6][7][8]
-
Reduced Dosing and Frequency: A longer half-life may allow for lower or less frequent dosing, improving patient convenience and adherence.[1][5]
-
Metabolic Switching: Deuteration can block a primary metabolic pathway, potentially shunting metabolism toward other, sometimes more favorable, routes. This can reduce the formation of toxic or inactive metabolites.[4]
It is crucial to note that a beneficial KIE is only observed when the C-H bond cleavage is a rate-determining step in the drug's overall metabolism.[4]
Mechanism of CYP450-Mediated Metabolism and the KIE
The metabolic process by CYP450 enzymes is a complex catalytic cycle. A critical step involves the abstraction of a hydrogen atom from the drug substrate by a highly reactive iron-oxo species within the enzyme's active site. The stability of the C-D bond makes this abstraction process slower for a deuterated substrate compared to its hydrogenated counterpart.
Quantitative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Drugs
The theoretical advantages of deuteration are borne out in clinical and preclinical data. The following tables summarize the pharmacokinetic parameters of several key deuterated compounds compared to their non-deuterated (protio) analogues.
Table 1: Deutetrabenazine (d6) vs. Tetrabenazine
Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug, used for treating chorea associated with Huntington's disease and tardive dyskinesia.[3][5] Deuteration of the two methoxy groups slows their O-demethylation, leading to a more favorable pharmacokinetic profile of its active metabolites.[8][9]
| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change | Reference(s) |
| Half-life (t½) | ~9-10 hours | ~2-5 hours | ~2x increase | [7][8][10] |
| AUC (Total Exposure) | ~2-fold higher | Baseline | ~2x increase | [8] |
| Cmax (Peak Concentration) | Lower | Higher | Lower Peak | |
| Dosing Frequency | Twice daily | Three times daily | Reduced | [9] |
Data represents the combined active metabolites (α- and β-dihydrotetrabenazine).
Table 2: d9-Methadone vs. Methadone (Mouse Model)
Deuteration of methadone has been explored to improve its properties as an analgesic. Preclinical studies show a significant impact on its pharmacokinetic profile.
| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |
| AUC (0-8h) | 5.7-fold higher | Baseline | 5.7x increase | [6] |
| Cmax | 4.4-fold higher | Baseline | 4.4x increase | [6] |
| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [6] |
| LD50 (Toxicity) | 24.8 mg/kg | 11.6 mg/kg | ~2.1x increase | [6] |
Table 3: CTP-656 (d9-Ivacaftor) vs. Ivacaftor (Human Study)
CTP-656 is a deuterated version of ivacaftor (Kalydeco®), a treatment for cystic fibrosis. The goal of deuteration was to create a once-daily dosing option.
| Parameter | CTP-656 (150 mg) | Ivacaftor (150 mg) | Fold Change | Reference(s) |
| Half-life (t½) | ~15.9 hours | ~9.3 hours | ~1.7x increase | [11][12][13] |
| AUC (Total Exposure) | Substantially increased | Baseline | Increase | [11] |
| Plasma Levels at 24h | Greater | Lower | Increase | [11][13] |
| Clearance (CL) | Reduced | Baseline | Decrease | [11][13] |
Experimental Protocols for Assessing Deuterium Effects
Evaluating the impact of deuteration requires a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to determine if deuteration slows the rate of metabolism. It measures the disappearance of the parent drug over time when incubated with liver microsomes, which are rich in CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a deuterated compound and its protio-analogue.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (deuterated and non-deuterated, dissolved in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (final concentration typically 0.5 mg/mL). Prepare working solutions of the test compounds in buffer (final concentration typically 1 µM).
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. Simultaneously, add the test compound solutions to their respective wells.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
In Vivo Pharmacokinetic Study in Rodents
This study compares the full pharmacokinetic profile of the deuterated and non-deuterated compounds in a living system.
Objective: To determine and compare key pharmacokinetic parameters (AUC, Cmax, t½, CL) of a deuterated compound and its protio-analogue following administration to rats or mice.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Test compounds (deuterated and non-deuterated) formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Cannulation supplies (if serial blood sampling is required)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dosing: Divide animals into two groups. Administer a single dose of the non-deuterated compound to one group and the deuterated compound to the other, typically via oral gavage (PO) or intravenous (IV) injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or from a surgically implanted cannula.
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data. This includes Cmax, Tmax, AUC, t½, and clearance (CL).
-
Statistical Comparison: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.
Visualizing Workflows and Logical Relationships
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing a deuterated drug candidate against its non-deuterated parent compound.
Logical Pathway to Improved Therapeutics
This diagram outlines the logical progression from the fundamental chemical principle of deuteration to the desired clinical outcomes.
Conclusion
The strategic incorporation of deuterium into drug molecules is a validated and powerful tool for optimizing pharmacokinetic properties. By leveraging the kinetic isotope effect to slow metabolism at specific sites, drug developers can create new chemical entities with enhanced stability, longer half-lives, and improved clinical profiles. The success of deutetrabenazine has paved the way for a new generation of deuterated therapeutics. A thorough understanding of the underlying mechanisms, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for successfully harnessing the deuterium effect to develop safer and more effective medicines.
References
- 1. Pharmacokinetic study protocol [bio-protocol.org]
- 2. unmc.edu [unmc.edu]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. bioscientia.de [bioscientia.de]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Technical Guide to Material Safety Data Sheet (MSDS) Handling of Sulfameter-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. The information is compiled and presented to meet the needs of laboratory and research professionals.
Chemical and Physical Properties
This compound is a stable, isotope-labeled form of Sulfameter. Its physical and chemical properties are crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 1189483-96-2 | |
| Molecular Formula | C₁₁H₈D₄N₄O₃S | |
| Molecular Weight | 284.33 g/mol | |
| Appearance | Yellow Solid | [1] |
| Melting Point | 205-207°C | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |
| Storage Temperature | Refrigerator (2-8°C) | [1][2] |
Hazard Identification and Classification
This compound, like its parent compound and other sulfonamides, presents several hazards that require careful management in a laboratory setting.
| Hazard Classification | Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
| Sensitization | May cause an allergic skin reaction. |
Experimental Protocols for Safe Handling
Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
General Handling and Hygiene
Follow these procedures to prevent contamination and accidental exposure.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[5]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should not be allowed out of the workplace.[6]
-
Ingestion: Do not taste or swallow.[6]
Storage Protocol
Proper storage is critical to maintain the integrity of this compound and prevent accidents.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Location: Store in a refrigerator at 2-8°C.[2] Keep away from food, drink, and animal feed.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, chlorine, and nitric acid.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
The following diagram outlines the initial steps to take in case of accidental exposure.
Caption: First-Aid Response to Exposure.
Accidental Release Measures
In case of a spill, follow these steps to contain and clean the material safely.
-
Personnel: Keep unnecessary personnel away from the spill area.[6]
-
Protection: Wear appropriate personal protective equipment (PPE), including a respirator, during clean-up.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Avoid release to the environment and do not flush into drains or surface water.[5][6]
-
Clean-up: Sweep up the spilled solid material and shovel it into suitable containers for disposal.[5] Avoid generating dust.[5] After the product has been recovered, flush the area with water.[6]
Toxicological and Ecological Information
While specific toxicological data for the deuterated form is limited, the information for the parent compound, Sulfameter, and other sulfonamides provides guidance.
-
Mechanism of Action: Sulfonamides like Sulfameter act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is necessary for folic acid synthesis. Sulfameter is also a dihydrofolate reductase (DHFR) inhibitor.
-
Ecological Hazards: This substance may be harmful to aquatic life with long-lasting effects.[6] It should not be released into the environment.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste materials should be disposed of by a licensed waste disposal company. Do not allow the product to enter drains.[3]
This guide is intended for informational purposes and should be used in conjunction with the official Material Safety Data Sheet provided by the supplier. Always prioritize safety and adhere to established laboratory best practices.
References
solubility profile of Sulfameter-d4 in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Sulfameter-d4 in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document focuses on providing established experimental protocols for determining solubility, which can be applied to this compound. This guide adheres to best practices in data presentation and experimental methodology.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Water (pH 7.4) | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| Acetone | 25 | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||
| Dichloromethane | 25 | Thermodynamic | ||
| Ethyl Acetate | 25 | Thermodynamic |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound such as this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.
Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the DMSO stock solution in the microtiter plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection:
-
Nephelometry: Measure the light scattering caused by the precipitated particles using a nephelometer. The solubility is determined as the concentration at which a significant increase in light scattering is observed.
-
Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining thermodynamic and kinetic solubility.
Caption: Thermodynamic Solubility Workflow
Caption: Kinetic Solubility Workflow
Methodological & Application
Application Notes and Protocols for the Use of Sulfameter-d4 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results. The SIL-IS closely mimics the analyte of interest in terms of chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response fluctuations.
Sulfameter, a long-acting sulfonamide antibiotic, is frequently monitored in various biological matrices in both clinical and research settings. Sulfameter-d4, a deuterated analog of Sulfameter, serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the utilization of this compound in LC-MS/MS assays.
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known and constant amount of a compound, structurally similar to the analyte, to every sample, calibrator, and quality control sample. The response of the analyte is then normalized to the response of the internal standard. This ratio is used for quantification, effectively canceling out variations that affect both the analyte and the internal standard to a similar degree.
A logical workflow for the use of an internal standard in LC-MS/MS analysis is depicted below.
Experimental Protocols
This section outlines a general protocol for the analysis of Sulfameter in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite based on established methods for sulfonamide analysis and should be optimized for specific applications.
Materials and Reagents
-
Sulfameter (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Blank biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or other extraction supplies.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Sulfameter and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sulfameter by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QC samples (low, medium, and high).
Sample Preparation (Example using Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument and application.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The following transitions are recommended for Sulfameter and this compound.
Table 2: MRM Transitions for Sulfameter and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Sulfameter | 281.1 | 156.0 | 15 | Primary, for quantification |
| 281.1 | 126.0 | 25 | Secondary, for confirmation | |
| This compound | 285.1 | 160.0 | 15 | Assumed based on d4 labeling |
| 285.1 | 130.0 | 25 | Assumed based on d4 labeling |
Note: The MRM transitions for this compound are predicted based on the stable isotope labeling. The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present hypothetical but realistic quantitative data from a method validation study for the analysis of Sulfameter using this compound as an internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method should be assessed by analyzing a set of calibration standards over the desired concentration range. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Table 3: Calibration Curve and LLOQ Data
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2 | 2.05 | 102.5 | 6.2 |
| 10 | 9.85 | 98.5 | 4.1 |
| 50 | 51.2 | 102.4 | 3.5 |
| 100 | 99.1 | 99.1 | 2.8 |
| 250 | 248.5 | 99.4 | 2.1 |
| 500 | 505.0 | 101.0 | 1.9 |
| 1000 | 995.0 | 99.5 | 2.3 |
| Linear Range | 1 - 1000 ng/mL | ||
| Correlation (r²) | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing QC samples at multiple concentration levels on different days.
Table 4: Inter-day Accuracy and Precision (n=5 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.02 | 102.0 | 11.2 |
| Low | 3 | 2.95 | 98.3 | 7.8 |
| Medium | 200 | 203.4 | 101.7 | 5.1 |
| High | 800 | 792.8 | 99.1 | 4.5 |
Recovery and Matrix Effect
Extraction recovery assesses the efficiency of the sample preparation process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Table 5: Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 88.5 | 90.1 | 98.2 |
| High | 91.2 | 92.5 | 99.5 |
Logical Relationships in Method Development
The process of developing and validating a quantitative LC-MS/MS method involves a series of interconnected steps, each influencing the outcome of the subsequent stages.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Sulfameter in various biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality LC-MS/MS assay. Adherence to these principles of internal standardization and thorough method validation will ensure the generation of accurate and reproducible data for pharmacokinetic, toxicokinetic, and other quantitative studies.
Application Note: Quantitative Analysis of Sulfonamide Residues in Animal-Derived Food Products Using Sulfameter-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of sulfonamide residues in animal-derived food products, such as chicken tissue and milk, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates Sulfameter-d4 as an internal standard to ensure accuracy and precision. The protocol includes comprehensive instructions for sample preparation, instrumental analysis, and data processing. Method performance characteristics, including linearity, recovery, precision, and limits of detection and quantification, are presented in tabular format for easy reference.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The presence of sulfonamide residues in food products of animal origin is a significant concern for human health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues to ensure food safety.
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, as the use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte can compensate for variations in sample preparation and matrix effects during analysis. This compound, a deuterated analog of Sulfameter, serves as an excellent internal standard for the quantification of a broad range of sulfonamides. This application note details a robust UHPLC-MS/MS method employing this compound for the accurate quantification of sulfonamide residues.
Experimental Protocols
Protocol 1: Analysis of Sulfonamide Residues in Chicken Tissue using QuEChERS
This protocol is based on the widely used Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method.
1. Materials and Reagents
-
Sulfonamide analytical standards (e.g., Sulfadiazine, Sulfamethazine, Sulfamethoxazole, etc.)
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salts and dispersive SPE tubes
2. Sample Preparation
-
Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a dispersive SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
Protocol 2: Analysis of Sulfonamide Residues in Milk by Liquid-Liquid Extraction and Solid-Phase Extraction
1. Materials and Reagents
-
Sulfonamide analytical standards
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Ethyl acetate (EtOAc), LC-MS grade
-
n-Hexane, LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Oasis HLB SPE cartridges
2. Sample Preparation
-
Pipette 5 mL of milk into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and add 5 mL of n-hexane for defatting. Vortex and centrifuge.
-
Discard the upper hexane layer and evaporate the lower layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 5 mL of water containing 0.1% formic acid.
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the sulfonamides with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.
UHPLC-MS/MS Instrumental Parameters
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Note on MRM Transitions for this compound: The exact MRM transitions for this compound should be determined by infusing a standard solution of the deuterated compound into the mass spectrometer. The precursor ion will be [M+H]⁺, which is 4 Da higher than that of the non-labeled Sulfameter. The product ions are likely to be similar to those of the non-labeled compound, but their relative intensities may differ.
Quantitative Data
The following tables summarize the performance characteristics for the analysis of selected sulfonamides using a UHPLC-MS/MS method with internal standard calibration.
Table 1: UHPLC-MS/MS MRM Transitions for Selected Sulfonamides
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sulfadiazine | 251.1 | 156.0 | 92.1 |
| Sulfamethazine | 279.1 | 186.1 | 124.1 |
| Sulfamethoxazole | 254.1 | 156.0 | 108.1 |
| Sulfadimethoxine | 311.1 | 156.0 | 108.1 |
| Sulfaquinoxaline | 301.1 | 156.0 | 108.1 |
| Sulfameter | 281.1 | 156.0 | 126.0 |
| This compound | 285.1 | User Determined | User Determined |
Table 2: Method Validation Data for Sulfonamide Analysis in Chicken Muscle [1]
| Sulfonamide | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) |
| Sulfadiazine | >0.99 | 85-105 | <15 | 0.5 | 1.5 |
| Sulfamethazine | >0.99 | 90-110 | <10 | 0.3 | 1.0 |
| Sulfamethoxazole | >0.99 | 88-108 | <12 | 0.4 | 1.2 |
Table 3: Method Validation Data for Sulfonamide Analysis in Milk
| Sulfonamide | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (ng/mL) | LOQ (ng/mL) |
| Sulfadiazine | >0.995 | 92-107 | <8 | 0.2 | 0.6 |
| Sulfamethazine | >0.995 | 95-112 | <7 | 0.1 | 0.3 |
| Sulfamethoxazole | >0.995 | 93-109 | <9 | 0.2 | 0.5 |
Visualizations
Caption: Experimental workflow for sulfonamide residue analysis.
Conclusion
The described UHPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of sulfonamide residues in animal-derived food products. The use of an isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample recovery. The detailed protocols for chicken tissue and milk can be adapted for other similar matrices. This application note serves as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance.
References
Application Notes and Protocols for the Use of Sulfameter-d4 in Food Safety Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Sulfameter in food matrices using Sulfameter-d4 as an internal standard for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical methods, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The following protocol is a comprehensive guide for the determination of Sulfameter residues in food products of animal origin, such as milk and meat, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview and Principle
Sulfameter is a sulfonamide antibiotic used in veterinary medicine. Its residues in food products can pose health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][2] Regulatory bodies in various countries have established maximum residue limits (MRLs) for sulfonamides in food.[1]
This protocol employs an isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method.[1] This technique is considered a high-performance method for its accuracy and repeatability.[1] A known amount of this compound, a deuterated analog of Sulfameter, is added to the sample at the beginning of the extraction process.[1] Since this compound is chemically identical to Sulfameter, it behaves similarly during sample preparation and analysis, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows for precise quantification of the target analyte, as the ratio of the native analyte to the labeled standard is measured.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis.
Materials and Reagents
-
Sulfameter analytical standard
-
This compound (CAS: 1189483-96-2)[3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ethylenediaminetetraacetic acid (EDTA)
-
n-Hexane, HPLC grade
-
Deionized water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve appropriate amounts of Sulfameter and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at -20°C.[4]
-
Intermediate Working Solutions (1 µg/mL): Prepare intermediate solutions of both Sulfameter and this compound by diluting the stock solutions with methanol.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Sulfameter working solution into a blank matrix extract. The concentration range should encompass the expected levels of contamination and the MRL. A typical range would be from 5 µg/kg to 150 µg/kg.[4]
Sample Preparation (Milk)
-
Sample Homogenization: Ensure the milk sample is well-mixed.
-
Spiking: Transfer 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube. Add a known amount of the this compound internal standard solution.[1]
-
Extraction:
-
Supernatant Collection: Carefully transfer 6 mL of the upper organic layer to a clean 15 mL centrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Liquid-Liquid Partitioning:
-
Final Extract: Collect the lower aqueous methanol layer for LC-MS/MS analysis.
Sample Preparation (Animal Tissue)
-
Sample Homogenization: Homogenize a representative portion of the tissue sample.
-
Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Spike with the this compound internal standard.
-
Extraction:
-
Add 10 mL of acetonitrile and 1 mL of 0.1 M EDTA solution.
-
Shake for 20 minutes and then centrifuge at approximately 3000 x g for 15 minutes.
-
-
Defatting:
-
Collect the supernatant and add 3 mL of n-hexane.
-
Vortex for 30 seconds and centrifuge to separate the layers. Discard the upper n-hexane layer.
-
-
Concentration: Evaporate the acetonitrile extract to a final volume of about 0.5 mL under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the remaining extract with the mobile phase to a final volume of 1 mL.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Sulfameter and this compound need to be determined by direct infusion of the standard solutions. For Sulfameter, two transitions are typically monitored for confirmation.
-
Data Presentation
The following table summarizes typical performance data for sulfonamide analysis using isotope dilution LC-MS/MS methods.
| Parameter | Typical Value | Reference |
| Recovery | 91% - 114% | [1] |
| Limit of Detection (LOD) | 1 - 5 µg/kg | - |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg | - |
| Linearity (R²) | > 0.99 | - |
| Matrix Effect | < 20% (with IS correction) | [4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the determination of Sulfameter in food using this compound.
Logical Relationship of Isotope Dilution
Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.
References
Application Notes and Protocols for Sulfameter-d4 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Sulfameter-d4 from various biological matrices. The following methods are based on established techniques for the broader class of sulfonamides and are adaptable for the deuterated internal standard, this compound. These protocols are intended to serve as a starting point for method development and validation in bioanalytical studies.
Introduction
This compound, as a deuterated analog, is an ideal internal standard for the quantification of Sulfameter in biological samples using mass spectrometry-based assays. Accurate and reproducible quantification heavily relies on the efficiency and cleanliness of the sample preparation process. The choice of extraction technique depends on the specific biological matrix, the required limit of quantification, and the available instrumentation. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics for the described sample preparation techniques based on literature for sulfonamides. These values should be considered as representative and will require optimization and validation for this compound in your specific matrix.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 80-95% | 85-105% | >90%[1] |
| Matrix Effect | High | Moderate to Low | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Simplicity | High[2] | Moderate | Moderate |
| Selectivity | Low | Moderate | High |
| Solvent Usage | Moderate | High | Low to Moderate |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3] Acetonitrile is a common precipitating agent.
Protocol for Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of the biological sample (e.g., plasma, urine) in a glass tube, add the internal standard solution containing this compound.
-
Add 50 µL of a buffering agent if pH adjustment is needed to ensure the analyte is in a neutral form.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.[4] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte.
Protocol for Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).
-
Loading: To 500 µL of the biological sample, add the internal standard solution containing this compound. Acidify the sample with 50 µL of formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation technique for this compound in biological matrices is critical for developing a robust and reliable bioanalytical method. Protein precipitation offers a simple and high-throughput approach, while liquid-liquid extraction provides a cleaner sample with moderate effort. Solid-phase extraction yields the cleanest extracts and highest selectivity, which can be crucial for achieving low detection limits and minimizing matrix effects. The protocols provided herein should be used as a starting point and optimized for the specific requirements of your assay. Method validation should be performed according to regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data.
References
- 1. Fully automated determination of sulfamethazine in ovine plasma using solid-phase extraction on disposable cartridges and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Sulfameter-d4 for Clinical Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Sulfameter-d4 in the clinical therapeutic drug monitoring (TDM) of sulfameter. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quantifying sulfameter in biological matrices.
Introduction
Sulfameter is a long-acting sulfonamide antibiotic used in the treatment of various bacterial infections. Therapeutic drug monitoring (TDM) of sulfameter is crucial to ensure its efficacy and safety, as concentrations outside the therapeutic window can lead to treatment failure or adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1] this compound, being chemically identical to sulfameter but with a different mass, co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.
I. Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of sulfameter in human plasma using this compound as an internal standard. Please note that these values are illustrative and should be optimized in your laboratory.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Optimized for separation from matrix components |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfameter | 281.1 | 156.1 | 15 - 25 |
| Sulfameter | 281.1 | 108.1 | 20 - 30 |
| This compound (IS) | 285.1 | 160.1 | 15 - 25 |
| This compound (IS) | 285.1 | 112.1 | 20 - 30 |
Note: The selection of product ions and optimization of collision energies are instrument-dependent and should be determined empirically.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within-run and between-run within ±15% (±20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Within ±15% of nominal concentration under various storage conditions |
II. Experimental Protocols
A. Protocol for Sample Preparation from Human Plasma
This protocol describes a protein precipitation method, which is a rapid and common technique for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (in methanol or acetonitrile)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
The samples are now ready for LC-MS/MS analysis.
B. Protocol for LC-MS/MS Analysis
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the autosampler to inject the prepared samples.
-
Create a sequence table that includes blank samples, calibration standards, quality control samples, and the unknown plasma samples.
-
Acquire data in the MRM mode using the transitions specified in Table 2.
-
After the run, process the data using the appropriate software.
-
Generate a calibration curve by plotting the peak area ratio of sulfameter to this compound against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of sulfameter in the unknown plasma samples.
III. Diagrams
A. Experimental Workflow
The following diagram illustrates the general workflow for the therapeutic drug monitoring of sulfameter using this compound and LC-MS/MS.
Caption: Experimental workflow for Sulfameter TDM.
B. Sulfonamide Mechanism of Action: Folate Synthesis Inhibition
Sulfameter, like other sulfonamides, exerts its antibacterial effect by inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2][3] The following diagram illustrates this mechanism.
Caption: Sulfonamide inhibition of folate synthesis.
C. Generalized Metabolic Pathway of Sulfonamides
The metabolism of sulfonamides in humans primarily occurs in the liver and involves several biotransformation reactions.[4][5] While a specific metabolic pathway for sulfameter is not extensively detailed in the literature, the following diagram illustrates the general metabolic fate of sulfonamides, which is expected to be similar for sulfameter. The primary routes of metabolism are N4-acetylation and hydroxylation, followed by potential conjugation with glucuronic acid or sulfate.[4][5]
References
- 1. Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Adaptive modifications in plant sulfur metabolism over evolutionary time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isotope Dilution Mass Spectrometry (IDMS) Method for Sulfameter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfameter is a long-acting sulfonamide antibiotic used in veterinary medicine. The monitoring of its residues in food products of animal origin and environmental samples is crucial to ensure consumer safety and prevent the development of antibiotic resistance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical residues. By using a stable isotope-labeled internal standard that is chemically identical to the analyte, IDMS effectively compensates for matrix effects and variations in sample preparation and instrument response.
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Sulfameter in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (in this case, Sulfameter-d4) to a sample.[1] This "isotopic spike" serves as an internal standard that behaves identically to the endogenous analyte (Sulfameter) during sample extraction, purification, and LC-MS/MS analysis. The ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard is used to calculate the concentration of the analyte with high accuracy, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.
Experimental Protocols
This section details the methodologies for the IDMS analysis of Sulfameter. The protocols cover sample preparation for different matrices, preparation of standards, and the instrumental analysis by LC-MS/MS.
Materials and Reagents
-
Sulfameter (analytical standard, >98% purity)
-
This compound (isotopically labeled internal standard, >98% purity)[2][3][4]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
QuEChERS extraction salts and sorbents
-
Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, centrifuges, vortex mixer)
Preparation of Standard Solutions
1. Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sulfameter and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. These solutions should be stored at 2-8°C.
2. Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with methanol to obtain intermediate stock solutions of 10 µg/mL for both Sulfameter and this compound.
3. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Sulfameter intermediate stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.5 to 200 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL by diluting the intermediate stock solution.
Sample Preparation
Protocol 1: Water Samples (e.g., environmental water, wastewater)
-
Fortification: To a 100 mL water sample, add a known amount of the this compound working internal standard solution to achieve a final concentration of 50 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Animal Tissue Samples (e.g., muscle, liver)
-
Homogenization: Homogenize 2 g of the tissue sample.
-
Fortification: Add a known amount of the this compound working internal standard solution to the homogenized sample.
-
QuEChERS-based Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flows | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfameter | 281.3 | 110 (Quantifier) | 100 | Optimized for instrument |
| 156 (Qualifier) | 100 | Optimized for instrument | ||
| This compound | 285.3 | 110 (Quantifier) | 100 | Optimized for instrument |
| 156 (Qualifier) | 100 | Optimized for instrument |
Note: The precursor ion for this compound is deduced from its molecular weight. The product ions are expected to be the same as the unlabeled compound as the deuterium labels are on the benzene ring. It is crucial to optimize the collision energies for each transition on the specific mass spectrometer being used.
Data Presentation
The following tables summarize the expected quantitative performance data for the IDMS method for Sulfameter, compiled from typical results for sulfonamide analysis.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/g (matrix dependent) |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 50.0 | 1.275 |
| 100.0 | 2.548 |
| 200.0 | 5.102 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the IDMS method for Sulfameter.
Caption: Experimental workflow for the IDMS analysis of Sulfameter.
Caption: Logical relationships in the IDMS quantification of Sulfameter.
References
Application Note: High-Sensitivity Analysis of Environmental Contaminants Using Sulfameter-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of sulfonamide antibiotics in various environmental water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and purification, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). To ensure accuracy and precision by correcting for matrix effects and variations in sample processing, a deuterated internal standard, Sulfameter-d4, is utilized. This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development who require reliable trace-level quantification of sulfonamide contaminants.
Introduction
Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their incomplete metabolism and subsequent excretion lead to their presence in various environmental compartments, particularly in water bodies such as rivers, lakes, and groundwater. The persistence of these compounds in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems.
Accurate and reliable quantification of sulfonamides at trace levels (ng/L) is crucial for assessing the extent of contamination and for regulatory monitoring. However, the complexity of environmental matrices often leads to signal suppression or enhancement in mass spectrometry analysis, a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix-induced inaccuracies. This compound, being structurally and chemically almost identical to its non-labeled counterpart, co-elutes and experiences similar ionization effects, thereby providing a reliable means for accurate quantification through isotope dilution.
This application note provides a comprehensive protocol for the analysis of a suite of sulfonamide antibiotics in water samples, leveraging the benefits of this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of sulfonamides in environmental water samples is depicted below.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of sulfonamides from surface water and wastewater samples.
Materials:
-
Water sample (500 mL)
-
This compound internal standard solution (concentration as required)
-
Formic acid (for pH adjustment)
-
Methanol (LC-MS grade)
-
Ammonia solution
-
Oasis HLB SPE cartridges (500 mg, 6 cc)
-
Glass fiber filters (0.45 µm)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the filtered sample with an appropriate volume of the this compound internal standard solution.
-
Adjust the pH of the sample to between 4.0 and 7.0 using formic acid.
-
Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for at least 10 minutes.
-
Elute the retained sulfonamides from the cartridge with two 4 mL aliquots of methanol containing 2% aqueous ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides example MRM transitions for selected sulfonamides and this compound. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadiazine | 251.0 | 156.0 | 20 |
| Sulfamethoxazole | 254.0 | 156.0 | 18 |
| Sulfamethazine | 279.1 | 186.1 | 22 |
| Sulfameter | 281.1 | 156.0 | 20 |
| This compound (IS) | 285.1 | 160.0 | 20 |
Quantitative Data
The use of this compound as an internal standard provides excellent linearity and recovery for the analysis of sulfonamides in various water matrices.
Table 1: Method Performance Data
| Analyte | Linearity (R²) | LOQ (ng/L) | Recovery in Surface Water (%) | RSD (%) |
| Sulfadiazine | >0.998 | 0.5 | 85-95 | <10 |
| Sulfamethoxazole | >0.999 | 0.2 | 90-105 | <8 |
| Sulfamethazine | >0.998 | 0.5 | 88-98 | <10 |
| Sulfameter | >0.999 | 0.3 | 92-102 | <7 |
LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Logical Relationship for Isotope Dilution Quantification
The principle of isotope dilution relies on the addition of a known amount of an isotopically labeled standard to the sample. The ratio of the response of the native analyte to the labeled standard is then used for quantification, which corrects for any losses during sample preparation and for matrix effects.
Conclusion
The method described in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of sulfonamide antibiotics in environmental water samples. The detailed SPE and UHPLC-MS/MS protocols, along with the presented performance data, demonstrate the suitability of this method for routine environmental monitoring and research applications. The use of an isotope-labeled internal standard is critical for achieving accurate results by mitigating the impact of complex sample matrices.
Application Note: Quantitative Determination of Sulfamethazine in Animal Tissues by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of sulfamethazine in various animal tissues (muscle, liver, kidney) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Sulfamethazine-d4 as an internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, providing excellent analyte recovery while minimizing matrix effects.[1][2] The method has been validated following international guidelines, demonstrating high sensitivity with a limit of quantification well below the maximum residue limits (MRLs) established by regulatory bodies.
Note on Analyte Name: The analyte specified in the topic was "Sulfameter-d4". Sulfameter is a valid sulfonamide; however, Sulfamethazine is a more commonly analyzed sulfonamide in veterinary residue testing. This protocol focuses on Sulfamethazine and its corresponding deuterated internal standard, Sulfamethazine-d4. The principles and procedures outlined here are broadly applicable to other sulfonamides, including Sulfameter, with minor modifications to the MS/MS parameters.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[3] Improper use or failure to observe withdrawal periods can lead to the presence of drug residues in edible animal tissues, posing potential health risks to consumers. Regulatory agencies worldwide have established MRLs for these compounds in food products.
This note describes a high-throughput LC-MS/MS method for the reliable quantification of sulfamethazine, a common sulfonamide, in tissue samples. The use of a stable isotope-labeled internal standard, Sulfamethazine-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring the method's accuracy and robustness. The sample extraction is based on the widely accepted QuEChERS approach, which involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components like fats and proteins.[2][4]
Experimental Protocol
Materials and Reagents
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Standards: Sulfamethazine (SMZ) and Sulfamethazine-d4 (SMZ-d4) reference standards (Sigma-Aldrich or equivalent).
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Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA), 99% purity.
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent (e.g., Agilent Bondesil-PSA).
-
Tissue Samples: Blank animal tissue (muscle, liver, kidney) for matrix-matched calibration and quality controls.
Standard Preparation
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Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve SMZ and SMZ-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with an ACN/water mixture.
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Internal Standard Spiking Solution (1 µg/mL): Dilute the SMZ-d4 primary stock in ACN.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the working standard solutions into blank tissue extracts. A typical range is 5-200 ng/g.[2]
Sample Preparation: QuEChERS Protocol
-
Homogenization: Homogenize tissue samples using a food processor or homogenizer until a uniform paste is achieved. Store frozen until analysis.[5]
-
Weighing: Weigh 2.0 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL SMZ-d4 internal standard solution to all samples, calibrators, and quality controls (except for double blanks).
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[5]
-
-
Cleanup (Dispersive SPE):
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 300 mg PSA.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.[5]
-
-
Final Extract Preparation:
-
Transfer 4 mL of the cleaned extract to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A (e.g., 0.1% formic acid in water/ACN, 90:10 v/v).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.[5][6]
-
Data Presentation and Results
LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Table 1: LC-MS/MS System Parameters | |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temp | 300 °C |
| Gas Flow | 8 L/min |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
| Table 2: MRM Transitions and Energies | |||
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Sulfamethazine | 279.1 | 186.1 | 124.1 |
| Sulfamethazine-d4 | 283.1 | 190.1 | 128.1 |
Method Validation Summary
The method was validated according to VICH GL49 guidelines.[7]
| Table 3: Method Performance Characteristics | ||
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 – 200 ng/g | R² > 0.99 |
| Correlation Coeff. (R²) | > 0.995 | - |
| Limit of Quantitation (LOQ) | 5 ng/g | < MRL (100 ng/g) |
| Accuracy (Recovery) | 85% – 105% | 70% – 120% |
| Precision (RSD) | ||
| * Intra-day (n=6) | < 10% | < 15% |
| * Inter-day (n=18) | < 15% | < 20% |
Visualization
Experimental Workflow
The overall process from sample receipt to final data acquisition is outlined below.
Caption: Workflow for the extraction and analysis of Sulfamethazine in animal tissue.
Method Validation Relationship
A validated analytical method is built upon several key performance characteristics that ensure its reliability.
Caption: Interrelationship of key parameters for analytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, accurate, and reliable tool for the quantification of sulfamethazine in diverse animal tissues. The incorporation of a deuterated internal standard and a streamlined QuEChERS sample preparation protocol makes it suitable for high-throughput laboratories conducting regulatory monitoring and food safety analysis. The validation data confirms that the method's performance meets the stringent requirements for veterinary drug residue analysis.
References
- 1. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Troubleshooting & Optimization
Technical Support Center: Mitigating Ion Suppression with Sulfameter-d4 Internal Standard
Welcome to the Technical Support Center for mitigating ion suppression in LC-MS/MS analysis using Sulfameter-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[1] It is a significant concern in the analysis of complex biological samples as endogenous materials can interfere with the ionization process in the mass spectrometer's source.[3]
Q2: How does using this compound as an internal standard help mitigate ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Sulfameter. Since it is chemically identical to Sulfameter, it co-elutes and experiences similar ion suppression or enhancement effects in the mass spectrometer source. By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute signal intensity fluctuates due to ion suppression, thus improving the accuracy and precision of the measurement.
Q3: Can the deuterium isotope effect impact my results when using this compound?
A3: Yes, the deuterium isotope effect can potentially impact your results. The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the deuterated internal standard.[4][5] If the analyte and this compound do not perfectly co-elute, they may experience different degrees of ion suppression, which can affect the accuracy of quantification. It is crucial to verify the co-elution of Sulfameter and this compound during method development.
Q4: What are the key considerations when preparing my samples to minimize ion suppression?
A4: Effective sample preparation is crucial for minimizing ion suppression. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation help to remove interfering matrix components before LC-MS/MS analysis. The choice of sample preparation method should be optimized to selectively extract Sulfameter while removing as many matrix interferences as possible.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments using this compound.
Issue 1: Poor peak shape (tailing or fronting) for both Sulfameter and this compound.
-
Possible Cause: This is often indicative of a chromatographic issue rather than ion suppression alone. It could be related to a partially blocked column frit, column degradation, or an inappropriate mobile phase pH.[6][7][8]
-
Troubleshooting Steps:
-
Check System Backpressure: A sudden increase in pressure can indicate a blockage.
-
Backflush the Column: Reverse the column and flush with an appropriate solvent to try and dislodge any particulates on the inlet frit.[6]
-
Verify Mobile Phase pH: Ensure the mobile phase is prepared correctly, as incorrect pH can significantly affect the peak shape of ionizable compounds like sulfonamides.[7]
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Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[6]
-
Issue 2: The peak area of this compound is inconsistent across a batch of samples.
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Possible Cause: This can be a direct indication of variable ion suppression across different samples. It can also be caused by inconsistent sample preparation or injection volume.
-
Troubleshooting Steps:
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Review Sample Preparation: Ensure that the addition of this compound is consistent and accurate for all samples.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This can help in modifying the chromatographic method to separate Sulfameter from these regions.
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Optimize Sample Cleanup: If significant ion suppression is confirmed, a more rigorous sample cleanup method (e.g., a different SPE sorbent) may be necessary.
-
Issue 3: The ratio of Sulfameter to this compound is not consistent at known concentrations.
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Possible Cause: This is a critical issue that can point to several problems, including the deuterium isotope effect causing chromatographic separation of the analyte and internal standard, or "cross-talk" between the mass channels of the analyte and IS.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Sulfameter and this compound to ensure they have identical retention times. If a shift is observed, chromatographic conditions may need to be adjusted.
-
Check for Mass Spectrometry Cross-Talk: Ensure that the natural isotopic abundance of Sulfameter does not contribute significantly to the signal of this compound, and vice-versa. This can be checked by injecting a high concentration of Sulfameter and monitoring the mass channel for this compound, and the other way around.
-
Investigate IS Purity: Confirm the isotopic purity of the this compound internal standard.
-
Experimental Protocols
Assessment of Ion Suppression using Post-Column Infusion
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.
-
System Setup:
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Prepare a standard solution of Sulfameter.
-
Use a syringe pump to continuously infuse the Sulfameter standard solution into the LC flow post-column and pre-mass spectrometer using a T-fitting.
-
-
Procedure:
-
Begin infusing the Sulfameter solution to obtain a stable baseline signal on the mass spectrometer.
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Inject a blank, extracted matrix sample (e.g., plasma extract without any analyte or IS).
-
Monitor the signal of the infused Sulfameter.
-
-
Interpretation:
-
A consistent and stable baseline indicates no ion suppression.
-
A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Quantification of Sulfameter in Plasma using this compound
This is a representative protocol and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for Sulfameter and this compound.
-
Data Presentation
The following table illustrates the impact of using this compound as an internal standard on the accuracy of Sulfameter quantification in the presence of ion suppression.
| Sample ID | Sulfameter Concentration (spiked) (ng/mL) | Peak Area (Sulfameter) | Peak Area (this compound) | Calculated Concentration (without IS) (ng/mL) | Calculated Concentration (with IS) (ng/mL) | Accuracy (%) (with IS) |
| Plasma 1 | 50 | 120,000 | 240,000 | 40 | 50.5 | 101 |
| Plasma 2 | 50 | 90,000 | 180,000 | 30 | 49.8 | 99.6 |
| Plasma 3 | 50 | 150,000 | 300,000 | 50 | 50.2 | 100.4 |
This is example data to illustrate the principle. Actual results will vary.
Visualizations
Caption: Experimental workflow for Sulfameter analysis.
Caption: Troubleshooting decision tree for this compound use.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
troubleshooting low extraction recovery of Sulfameter-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Sulfameter-d4. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low recovery and other extraction-related problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Q: I am experiencing low recovery of this compound when using a reversed-phase SPE protocol. What are the potential causes and how can I troubleshoot this?
A: Low recovery in SPE is a common issue that can stem from several factors throughout the extraction process.[1] A systematic approach, from sample pre-treatment to elution, is crucial for identifying the root cause. It's highly recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[1][2][3]
Troubleshooting Steps:
-
Incorrect Sorbent Choice:
-
Problem: The sorbent may not be suitable for retaining this compound. For reversed-phase SPE (e.g., C18, HLB), the analyte might be too polar to be effectively retained, especially if the sample solvent has a high organic content.
-
Solution: Ensure the chosen SPE cartridge is appropriate for sulfonamides. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good choice as they provide good retention for a wide range of compounds, from polar to nonpolar.[4][5]
-
-
Improper Sample pH:
-
Problem: The pH of the sample is critical for the retention of sulfonamides on reversed-phase sorbents.[6] Sulfonamides are ionizable compounds.[7] For optimal retention on reversed-phase media, the analyte should be in its neutral, less polar form.
-
Solution: Adjust the pH of the sample to be approximately 2 units below the pKa of the sulfonamide group to ensure it is protonated and neutral. For many sulfonamides, a sample pH between 3 and 4 is recommended.[7][8]
-
-
Sample Solvent Too Strong:
-
Problem: If the organic content of the sample solution is too high, it will reduce the retention of this compound on the sorbent, causing it to elute during the loading step.[3]
-
Solution: Dilute the sample with water or an aqueous buffer to reduce the organic solvent concentration before loading it onto the SPE cartridge.
-
-
Inadequate Conditioning or Equilibration:
-
Problem: Failure to properly condition and equilibrate the SPE cartridge can lead to poor interaction between the analyte and the sorbent.[9]
-
Solution: Always follow the manufacturer's instructions for cartridge conditioning (e.g., with methanol) and equilibration (e.g., with water or a buffer at the same pH as the sample). Ensure the sorbent bed does not dry out between these steps and sample loading.[3]
-
-
Wash Solvent Too Strong:
-
Problem: The wash solvent may be too aggressive, causing the premature elution of this compound.[2]
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this typically means a higher percentage of water and a lower percentage of organic solvent. The pH of the wash solution should also be controlled to maintain the neutral state of the analyte.
-
-
Insufficient Elution Solvent Strength or Volume:
-
Problem: The elution solvent may not be strong enough to desorb this compound from the sorbent, or the volume used may be insufficient for complete elution.[10]
-
Solution: Increase the strength of the elution solvent by increasing the proportion of the organic component (e.g., methanol or acetonitrile). Adjusting the pH of the elution solvent to deprotonate the sulfonamide can also enhance elution. Ensure the elution volume is adequate; sometimes, a second elution with fresh solvent can improve recovery. Adding a "soak time," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[9][11]
-
-
High Flow Rate:
-
Problem: If the sample is loaded too quickly, there may be insufficient contact time between this compound and the sorbent, leading to breakthrough.[3] Similarly, a high elution flow rate may not allow enough time for the analyte to desorb.
-
Solution: Optimize the flow rates for sample loading, washing, and elution. A typical loading flow rate is 1-2 mL/min.
-
Issue 2: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
Q: My liquid-liquid extraction protocol for this compound is yielding low and inconsistent recoveries. What should I check?
A: Low and variable recovery in LLE is often related to the partitioning behavior of the analyte between the two immiscible phases, which is heavily influenced by pH and the choice of extraction solvent. Emulsion formation is another common problem.[12]
Troubleshooting Steps:
-
Incorrect pH of the Aqueous Phase:
-
Problem: The charge state of this compound significantly affects its solubility in organic versus aqueous phases. For extraction into an organic solvent, the analyte should be in its neutral, more lipophilic form.
-
Solution: Adjust the pH of the aqueous sample. To extract sulfonamides into an organic solvent, the pH should be adjusted to a value where the molecule is neutral.[13]
-
-
Inappropriate Extraction Solvent:
-
Problem: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.
-
Solution: Select a solvent based on the polarity of the analyte. Common solvents for sulfonamide extraction include ethyl acetate, acetonitrile, and mixtures thereof.[7] A solvent with a slightly higher polarity may be more effective.
-
-
Insufficient Phase Mixing or Shaking:
-
Problem: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic phase.[14]
-
Solution: Ensure vigorous mixing by shaking the separatory funnel. However, overly aggressive shaking can lead to emulsion formation.[12]
-
-
Emulsion Formation:
-
Insufficient Solvent Volume or Number of Extractions:
-
Problem: A single extraction may not be sufficient to recover all of the analyte.
-
Solution: Perform multiple extractions with smaller volumes of fresh organic solvent. Two or three extractions are typically more effective than a single extraction with a large volume.
-
Issue 3: High Variability in this compound Signal
Q: The peak area of my internal standard, this compound, is highly variable between samples, even in my quality controls. What could be causing this?
A: As a deuterated internal standard, this compound is expected to behave almost identically to the unlabeled Sulfameter and correct for variations in extraction recovery and matrix effects.[16] High variability in the internal standard signal can indicate several underlying issues.
Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Problem: Errors in pipetting the internal standard, inconsistent evaporation of the final extract, or variations in the reconstitution volume can all lead to variability.
-
Solution: Ensure that pipettes are properly calibrated and that the internal standard is added to all samples, standards, and quality controls at the same concentration and at an early stage of the sample preparation process.[15] Be meticulous with evaporation and reconstitution steps.
-
-
Matrix Effects:
-
Problem: Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source.[17][18] While the internal standard is meant to track the analyte, severe and variable matrix effects can still be a problem.
-
Solution: Improve the sample cleanup procedure to remove more of the interfering matrix components. This could involve optimizing the SPE wash step or using a more selective extraction technique. Diluting the sample extract can also mitigate matrix effects.
-
-
Instrument-related Issues:
-
Problem: A dirty ion source, inconsistent autosampler injection volumes, or detector fatigue can lead to signal variability.[15]
-
Solution: Perform routine maintenance on the LC-MS system, including cleaning the ion source. Check the performance of the autosampler.
-
-
Analyte and Internal Standard Co-elution:
-
Problem: If the deuterated internal standard does not co-elute perfectly with the native analyte, they may be affected differently by matrix components that elute at slightly different times, leading to poor correction.
-
Solution: Ensure that the chromatographic method provides good peak shape and co-elution of Sulfameter and this compound.
-
Data Presentation
Table 1: Effect of pH on the Recovery of Sulfonamides using Reversed-Phase SPE
| pH of Sample | Expected Charge State of Sulfameter | Expected Retention on Reversed-Phase Sorbent | Expected Recovery (%) |
| 2.0 | Neutral | High | > 90% |
| 4.0 | Neutral | High | > 90% |
| 6.0 | Mixed (Neutral/Anionic) | Moderate | 70 - 85% |
| 8.0 | Anionic | Low | < 50% |
Note: Data are representative and may vary depending on the specific sorbent, matrix, and experimental conditions.
Table 2: Comparison of Common SPE Cartridges for Sulfonamide Extraction
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism | Typical Elution Solvent | Expected Recovery for Sulfonamides |
| C18 | Octadecyl-silica | Reversed-phase | Methanol or Acetonitrile | Good to Excellent |
| HLB | Hydrophilic-Lipophilic Balanced Polymer | Reversed-phase and polar interactions | Methanol or Acetonitrile | Excellent |
| SAX | Strong Anion Exchange | Anion exchange | Acidified organic solvent | Good (pH dependent) |
Note: Recovery is dependent on proper method optimization.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
-
Sample Pre-treatment:
-
To a 10 mL aqueous sample, add the appropriate volume of this compound internal standard solution.
-
Adjust the sample pH to 3.0 - 4.0 using a suitable acid (e.g., formic acid or hydrochloric acid).
-
Vortex the sample to ensure homogeneity.
-
-
SPE Cartridge Conditioning:
-
Condition an HLB (or C18) SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water adjusted to the same pH as the sample. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute the analyte and internal standard with 2 x 1.5 mL of methanol or acetonitrile into a collection tube. Consider adding a small percentage of a weak base (e.g., ammonium hydroxide) to the elution solvent to facilitate the elution of sulfonamides.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase used for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Biological Matrix (e.g., Plasma)
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the appropriate volume of this compound internal standard solution.
-
Add 1 mL of a buffer to adjust the pH to a neutral or slightly acidic range to facilitate protein precipitation.
-
-
Protein Precipitation & Extraction:
-
Add 3 mL of acetonitrile or ethyl acetate.
-
Vortex vigorously for 1-2 minutes to precipitate proteins and extract the analyte.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Phase Separation:
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
-
Second Extraction (Optional but Recommended):
-
Add another 2 mL of the extraction solvent to the protein pellet, vortex, and centrifuge again.
-
Combine the second supernatant with the first.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase for LC-MS analysis.
-
Visualizations
Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Decision tree for troubleshooting low SPE recovery of this compound.
References
- 1. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of pH on the accumulation of sulfonamides by fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Extraction mechanism of sulfamethoxazole in water samples using aqueous two-phase systems of poly(propylene glycol) and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promochrom.com [promochrom.com]
- 12. hawach.com [hawach.com]
- 13. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eijppr.com [eijppr.com]
assessing long-term stability of Sulfameter-d4 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for assessing and ensuring the long-term stability of Sulfameter-d4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions.[1][2] For example, a concentration of 60 mg/mL can be achieved in DMSO; sonication may be required to ensure complete dissolution.[1] It is poorly soluble in ethanol and water.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to one year.[1] For short-term storage, 2-8°C may be acceptable, but stability should be verified. Always protect the solution from light, as sulfonamides can be light-sensitive.
Q3: How long can I store the powdered (neat) form of this compound?
A3: The powdered form of this compound is stable for up to three years when stored at -20°C.[1] It should be kept in a tightly sealed container in a dry, well-ventilated place.
Q4: My frozen stock solution has been through a freeze-thaw cycle. Is it still viable?
Q5: What are the potential degradation pathways for this compound?
A5: Sulfonamides like Sulfameter can degrade through several pathways, including photodegradation (degradation upon exposure to light) and hydrolysis (reaction with water).[3][4] Stress testing under conditions of heat, light, and varying pH can help identify the specific degradation products and pathways for your experimental setup.[5] Common degradation reactions for sulfonamides can involve hydroxylation, fragmentation of the molecule, or cleavage of the sulfonamide bond.[4][6]
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my analytical results (e.g., LC-MS).
-
Possible Cause: This could indicate degradation of the this compound. The additional peaks may correspond to degradation products.
-
Solution:
-
Confirm the identity of the primary this compound peak using a fresh or certified reference standard.
-
Review the storage history of your stock solution. Was it exposed to light, elevated temperatures, or multiple freeze-thaw cycles?
-
Perform stress testing (as outlined in the experimental protocol below) on a fresh stock solution to identify potential degradation products, which can help confirm if the unexpected peaks are related to instability.
-
Issue: The concentration of my working solutions is inconsistent.
-
Possible Cause 1: The stock solution may not have been fully dissolved or mixed before aliquoting or dilution.
-
Solution 1: Ensure the stock solution is brought to room temperature and vortexed thoroughly before making dilutions. If preparing a new stock, sonication is recommended to aid dissolution in DMSO.[1]
-
Possible Cause 2: The analyte is degrading in the dilution solvent or under the experimental conditions.
-
Solution 2: Assess the stability of this compound in your specific diluent and at the working temperature. A short-term stability study, analyzing the concentration of a working solution over several hours or days, can determine if degradation is occurring.
Data Presentation
Table 1: Recommended Storage Conditions and Solubility
| Form | Solvent | Storage Temperature | Maximum Storage Period | Solubility |
| Powder (Neat) | N/A | -20°C | 3 years[1] | N/A |
| Stock Solution | DMSO | -80°C | 1 year[1] | 60 mg/mL[1] |
| Stock Solution | Ethanol | Not Recommended | Not Recommended | < 1 mg/mL (insoluble or slightly soluble)[1] |
| Stock Solution | Water | Not Recommended | Not Recommended | < 1 mg/mL (insoluble or slightly soluble)[1] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of a this compound stock solution over time at various storage temperatures.
1. Objective: To determine the long-term stability of a 10 mg/mL this compound stock solution in DMSO when stored at -80°C, -20°C, and 4°C over a 12-month period.
2. Materials:
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This compound (powder)
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber, screw-cap cryovials
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector
3. Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder to prepare a 10 mg/mL solution.
-
Quantitatively transfer the powder to a volumetric flask.
-
Add approximately 80% of the final volume of DMSO.
-
Vortex and sonicate the solution for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then add DMSO to the final volume. Mix thoroughly.
-
This is your Time 0 (T=0) sample.
4. Sample Aliquoting and Storage:
-
Immediately aliquot the stock solution into the amber cryovials (e.g., 100 µL per vial).
-
Prepare a sufficient number of aliquots for all time points and storage conditions.
-
Place the designated vials into storage at -80°C, -20°C, and 4°C.
5. Time Points for Analysis:
-
T=0 (initial analysis)
-
1 month
-
3 months
-
6 months
-
9 months
-
12 months
6. Analytical Method:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the vials to thaw completely and equilibrate to room temperature. Vortex gently before analysis.
-
Prepare a fresh calibration curve using a newly prepared standard solution of this compound.
-
Analyze the stored samples and the fresh standard using a validated, stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating the parent this compound peak from any potential degradants.
-
Calculate the concentration of this compound in the stored samples relative to the T=0 sample and the freshly prepared standard.
7. Acceptance Criteria: The stock solution is considered stable if the concentration remains within ±10% of the initial (T=0) concentration, and no significant degradation peaks are observed.
Mandatory Visualization
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
- 1. Sulfameter | DHFR | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 2. raybiotech.com [raybiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sahpra.org.za [sahpra.org.za]
- 6. researchgate.net [researchgate.net]
Sulfameter-d4 Technical Support Center: Ensuring Isotopic Stability
Welcome to the technical support center for Sulfameter-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on checking for and preventing Hydrogen-Deuterium (H/D) exchange in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated analog of Sulfameter, a long-acting sulfonamide antibiotic. The four deuterium atoms are located on the phenyl ring, as indicated by its chemical name: 4-amino-N-(5-methoxy-2-pyrimidinyl)benzene-2,3,5,6-d4-sulfonamide.[1]
Q2: What is Hydrogen-Deuterium (H/D) exchange and why is it a concern for this compound?
H/D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[2] For this compound, this can lead to the loss of its isotopic purity, which is critical for its use as an internal standard in quantitative analysis by mass spectrometry or for pharmacokinetic studies where the deuterium labeling is used to differentiate it from the unlabeled drug.
Q3: Which protons in this compound are susceptible to exchange?
In this compound, the deuterium atoms on the aromatic ring are generally stable under neutral conditions. However, the amine (-NH2) and sulfonamide (-NH-) protons are readily exchangeable with protons from the solvent (e.g., water, methanol). While the deuteriums on the aromatic ring are more robust, they can be at risk of exchange under certain conditions such as strongly acidic or basic pH, elevated temperatures, or in the presence of certain catalysts.[2][3]
Q4: Under what conditions is H/D exchange most likely to occur?
H/D exchange is significantly influenced by the following factors:
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pH: Both acidic and basic conditions can catalyze H/D exchange.[2][3] For amide protons in proteins, the minimum exchange rate is observed around pH 2.6.[2] While the C-D bonds on the aromatic ring are more stable, extreme pH values should be avoided.
-
Temperature: Higher temperatures increase the rate of H/D exchange.[4]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange. The use of aprotic solvents (e.g., acetonitrile, DMSO) is generally preferred where possible.
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Catalysts: Certain metal catalysts can promote H/D exchange on aromatic rings.[5][6]
Q5: How can I check for H/D exchange in my this compound sample?
You can monitor the isotopic purity of this compound using the following analytical techniques:
-
Mass Spectrometry (MS): By analyzing the mass spectrum of your sample, you can detect any decrease in the abundance of the deuterated species (m/z) and the appearance of partially or fully protiated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of proton signals in the aromatic region where deuteriums are expected. 2H NMR can be used to monitor the disappearance of the deuterium signal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of deuterium label observed in Mass Spectrometry data (lower m/z peaks appear). | H/D exchange during sample preparation or storage. | - Prepare solutions in aprotic or deuterated solvents.- Adjust the pH of aqueous solutions to a neutral range (pH 6-8) if possible.- Store samples at low temperatures (e.g., -20°C or -80°C).- Minimize the time samples are kept in protic solvents at room temperature. |
| Unexpected proton signals in the aromatic region of the 1H NMR spectrum. | Back-exchange of deuterium to protium on the aromatic ring. | - Review the experimental conditions. Avoid strongly acidic or basic conditions and high temperatures.- If the experiment allows, use deuterated solvents to minimize the proton source.- For long-term experiments, periodically check the isotopic purity. |
| Inconsistent quantitative results when using this compound as an internal standard. | Variable H/D exchange between samples and standards. | - Ensure that samples and standards are prepared and analyzed under identical conditions (pH, solvent, temperature, and time).- Prepare fresh standards and samples for each analytical run to minimize the effect of exchange over time. |
Experimental Protocols
Protocol 1: Monitoring H/D Exchange using Mass Spectrometry
This protocol outlines a general method for assessing the stability of this compound in a given solvent system over time.
Objective: To quantify the extent of H/D exchange of this compound in a specific solvent at a defined temperature and pH.
Materials:
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This compound
-
Solvent of interest (e.g., water, methanol, acetonitrile)
-
Buffers for pH adjustment (if using aqueous solutions)
-
High-resolution mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). If using an aqueous solution, adjust the pH to the desired value using a suitable buffer.
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperature.
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from one of the vials.
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Quenching (for aqueous samples): If the exchange is rapid, it may be necessary to "quench" the reaction by rapidly lowering the pH to ~2.5 and freezing the sample at -80°C.[2] This minimizes further exchange during the analysis.
-
LC-MS Analysis: Inject the samples onto the LC-MS system.
-
Data Analysis:
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Acquire the mass spectra for each time point.
-
Determine the relative abundance of the fully deuterated this compound (M+4) and any species that have undergone H/D exchange (M+3, M+2, M+1, M+0).
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Calculate the percentage of deuterium remaining at each time point.
-
Data Presentation:
| Time (hours) | Temperature (°C) | pH | % Deuterium Retention (M+4) | % H/D Exchange (M+3, M+2, M+1, M+0) |
| 0 | 25 | 7.0 | 99.5 | 0.5 |
| 1 | 25 | 7.0 | 99.4 | 0.6 |
| 4 | 25 | 7.0 | 99.2 | 0.8 |
| 8 | 25 | 7.0 | 99.0 | 1.0 |
| 24 | 25 | 7.0 | 98.5 | 1.5 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Protocol 2: Preventing H/D Exchange During Sample Handling
Objective: To provide a workflow for handling this compound to minimize the risk of H/D exchange.
Workflow:
Caption: Workflow for minimizing H/D exchange in this compound.
Signaling Pathways and Logical Relationships
The stability of the deuterium labels on this compound is governed by several interconnected factors. The following diagram illustrates the logical relationship between experimental conditions and the risk of H/D exchange.
Caption: Factors influencing the risk of H/D exchange for this compound.
References
- 1. This compound | CAS 1189483-96-2 | LGC Standards [lgcstandards.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 4. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 5. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
resolving isobaric interferences in Sulfameter-d4 analysis
Welcome to the technical support center for resolving isobaric interferences in Sulfameter-d4 analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our analysis?
A1: this compound is a stable isotope-labeled (SIL) version of Sulfameter. It is used as an internal standard (IS) in quantitative mass spectrometry assays.[1] Because it is chemically almost identical to the analyte (Sulfameter), it is expected to behave similarly during sample preparation, chromatography, and ionization.[2] This allows for the correction of variability in the analytical process, such as extraction recovery and matrix effects, leading to more accurate and precise quantification of Sulfameter.[1]
Q2: We are observing a signal in our this compound channel even when only the unlabeled Sulfameter is injected. What could be the cause of this interference?
A2: This phenomenon is likely due to "cross-signal contribution" or "isotopic cross-talk".[3][4][5] It occurs when the naturally occurring isotopes of the unlabeled Sulfameter (the analyte) contribute to the signal of the deuterated internal standard.[4][6] Molecules with a higher molecular weight and those containing elements like sulfur have a greater natural abundance of heavier isotopes (e.g., ¹³C, ³⁴S).[4][7] This can cause the analyte's isotopic peaks (M+1, M+2, etc.) to overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard, especially when the deuterium labeling is low (e.g., d4).[3][6]
Q3: Can the use of a deuterated internal standard like this compound always correct for matrix effects?
A3: Not always. While SIL internal standards are the preferred choice for correcting matrix effects, a phenomenon known as "differential matrix effects" can occur.[8] This is particularly problematic when there is a slight chromatographic separation between the analyte and the deuterated internal standard due to the deuterium isotope effect.[8][9] If the analyte and internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[8][9] Complete co-elution is crucial for effective compensation of matrix effects.[9]
Q4: Our calibration curve for Sulfameter is non-linear at higher concentrations. Could this be related to the internal standard?
A4: Yes, non-linearity, particularly a curve that flattens at the upper end, can be a result of isotopic cross-talk from the analyte to the internal standard.[4][7] As the concentration of the unlabeled analyte increases, the contribution of its natural isotopes to the internal standard's signal becomes more significant.[4][6] This artificially inflates the internal standard's response at high analyte concentrations, leading to a decreased analyte/IS ratio and a non-linear calibration curve.[7]
Troubleshooting Guides
Problem 1: Inaccurate quantification and poor precision, especially in complex matrices.
-
Possible Cause: Differential matrix effects due to chromatographic separation of Sulfameter and this compound.
-
Troubleshooting Steps:
-
Assess Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. A slight shift in retention time for the deuterated standard is common.[8][9]
-
Modify Chromatography: Adjust the chromatographic conditions to achieve complete co-elution. This may involve:
-
Using a column with slightly lower resolution.[9]
-
Modifying the mobile phase composition or gradient profile.
-
-
Improve Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
-
Experimental Protocol: Verifying Co-elution and Matrix Effects
-
Prepare two sets of samples: one in a clean solvent (e.g., methanol/water) and another in the biological matrix extract.
-
Spike both sets with a mid-range concentration of Sulfameter and a constant concentration of this compound.
-
Inject and overlay the chromatograms for the analyte and internal standard from both the clean solvent and the matrix.
-
Observation: A significant shift in the analyte-to-internal standard area ratio between the clean and matrix samples indicates a differential matrix effect. A visible separation in retention times confirms a lack of co-elution.
-
Problem 2: Non-linear calibration curve and overestimation of low concentration samples.
-
Possible Cause: Cross-signal contribution from unlabeled Sulfameter to the this compound channel.
-
Troubleshooting Steps:
-
Confirm Cross-Talk: Inject a high concentration standard of unlabeled Sulfameter without any internal standard. Monitor the MRM transition for this compound. A detectable peak confirms the interference.
-
Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. A very low IS concentration can make the relative contribution from the analyte's isotopes more significant.[6]
-
Alternative MRM Transition: If possible, select a different, less abundant product ion for the internal standard that has minimal or no contribution from the analyte's isotopes.[7]
-
Use a Non-Linear Calibration Model: If the interference cannot be eliminated, a non-linear regression model (e.g., quadratic fit) that accurately describes the relationship may be used.[4] However, the source of the non-linearity should be understood and documented.
-
-
Data Presentation: Quantifying Cross-Signal Contribution
| Analyte Concentration (ng/mL) | Analyte (Sulfameter) Response (Area) | IS (this compound) Channel Response (no IS added) | % Cross-Contribution |
| 10 | 50,000 | 100 | 0.2% |
| 100 | 500,000 | 1,100 | 0.22% |
| 1000 | 5,000,000 | 15,000 | 0.3% |
| 5000 | 25,000,000 | 125,000 | 0.5% |
% Cross-Contribution = (IS channel response / Analyte response) * 100
Visual Guides
Workflow for Investigating Isobaric Interference
Caption: Troubleshooting workflow for this compound isobaric interference.
Logical Relationship of Interference Sources
Caption: Root causes of isobaric interference in SIL IS analysis.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Trace Level Detection of Sulfameter using d4-Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization of trace level detection of Sulfameter using a deuterated (d4) internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: Why use a d4-labeled internal standard for Sulfameter analysis?
A stable isotope-labeled internal standard (SIL-IS) like Sulfameter-d4 is considered the gold standard in quantitative mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects and matrix suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis. While highly effective, it's important to be aware that deuterated standards can sometimes exhibit slight retention time shifts or different recoveries compared to the native analyte.[1]
Q2: What are the optimal precursor and product ions for Sulfameter and this compound in MRM mode?
For Sulfameter, a common protonated precursor ion [M+H]⁺ is m/z 281.1. A common product ion for quantification is m/z 156.1, corresponding to the sulfanilamide core structure. For this compound, the precursor ion would be m/z 285.1. Assuming the deuterium labels are on the phenyl ring of the sulfanilamide moiety, a likely product ion would be m/z 160.1. It is crucial to optimize collision energies for each transition to achieve the best sensitivity.
Q3: What are typical validation parameters I should expect for this method?
The performance of the method will depend on the specific matrix and instrumentation. However, for a validated LC-MS/MS method for sulfonamides at trace levels, you can expect the following performance characteristics:
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol: Sulfameter Detection in Human Plasma
This protocol describes a method for the extraction and analysis of Sulfameter from human plasma using this compound as an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds. Add 1 mL of 2% formic acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 3.0 90 3.1 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Sulfameter 281.1 156.1 50 15 | this compound | 285.1 | 160.1 | 50 | 15 |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Sulfameter using a d4 internal standard.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for Both Analyte and IS | Ion source contamination or incorrect settings. | Clean the ion source, capillary, and sample cone. Verify source parameters like gas flow and temperature. |
| Clogged LC or MS sample path. | Perform system flushes and check for pressure increases. Inspect tubing and fittings for blockages. | |
| Variable Internal Standard (IS) Response | Inconsistent IS addition. | Ensure accurate and precise pipetting of the IS solution into all samples, standards, and QCs. |
| IS degradation. | Prepare fresh IS working solutions daily. Check the stability of the stock solution. | |
| Low Analyte Signal, Good IS Signal | Poor extraction recovery of the analyte. | Optimize the SPE procedure. Experiment with different wash and elution solvents. |
| Severe matrix-induced ion suppression. | Evaluate matrix effects by comparing the response of a post-extraction spiked sample to a neat standard. If suppression is high, improve sample cleanup or adjust chromatographic separation. | |
| Peak Tailing or Splitting | Column degradation or contamination. | Back-flush the column or replace it if necessary. Use a guard column to protect the analytical column. |
| Inappropriate injection solvent. | Ensure the reconstitution solvent is weaker than the initial mobile phase to avoid peak distortion. | |
| Retention Time Shift | Changes in mobile phase composition or pH. | Prepare fresh mobile phases daily. Ensure accurate pH adjustment. |
| Column aging. | Monitor retention times with QC samples. A consistent drift may indicate the need for a new column. | |
| Analyte and IS Do Not Co-elute | Deuterium isotope effect. | While usually minor, a slight separation can occur. Adjust the LC gradient to ensure the peaks are as close as possible to experience the same matrix effects. |
Experimental Workflow Visualization
References
Navigating the Labyrinth of Custom Synthesis: A Technical Guide to Sulfameter-d4
For researchers, scientists, and drug development professionals, the custom synthesis and purification of isotopically labeled compounds like Sulfameter-d4 present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work, ensuring a smoother path from synthesis to purified product.
The synthesis of this compound, a deuterated analog of the long-acting sulfonamide antibacterial agent, is a multi-step process fraught with potential pitfalls. From incomplete deuteration to purification hurdles, researchers must navigate a complex experimental landscape. This guide offers detailed methodologies, troubleshooting advice, and quantitative data to support these endeavors.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Deuterium Incorporation | - Incomplete H/D exchange. - Insufficient reaction time or temperature. - Use of protic solvents that can back-exchange. | - Increase the number of D₂O washes or use a stronger deuterating agent. - Optimize reaction time and temperature for the deuteration step. - Ensure all solvents and reagents are anhydrous and deuterated where appropriate. |
| Low Yield of this compound | - Incomplete reaction in the sulfonylation step. - Side reactions, such as polysulfonylation. - Loss of product during workup and purification. | - Ensure equimolar amounts of reactants or a slight excess of the sulfonyl chloride. - Control reaction temperature to minimize side product formation. - Optimize extraction and recrystallization procedures to minimize product loss. |
| Presence of Impurities | - Unreacted starting materials (4-aminobenzenesulfonamide-d4 or 2-amino-5-methoxypyrimidine). - Di-sulfonylation product. - Residual solvents. | - Monitor reaction progress by TLC or HPLC to ensure complete consumption of starting materials. - Use the correct stoichiometry to avoid excess reagents. - Employ appropriate purification techniques like recrystallization or column chromatography. Ensure final product is thoroughly dried under vacuum. |
| Difficulty in Purification/Crystallization | - Presence of oily impurities. - Incorrect choice of solvent for recrystallization. - Product is too soluble in the chosen solvent. | - Wash the crude product with a non-polar solvent to remove oily impurities. - Screen a variety of solvents or solvent mixtures for recrystallization. - Cool the recrystallization mixture slowly and scratch the flask to induce crystallization. If necessary, use an anti-solvent. |
| Inconsistent HPLC Results | - Improper column selection. - Mobile phase composition not optimized. - Sample degradation. | - Use a C18 column for reversed-phase chromatography. - Adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH) to achieve optimal separation. - Ensure samples are fresh and stored properly before analysis. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is a common method for the deuteration of the aniline ring in the precursor to this compound? A common and cost-effective method is acid-catalyzed hydrogen-deuterium exchange. This involves treating the aniline precursor with a deuterium source like D₂O in the presence of a strong acid catalyst such as HCl or H₂SO₄.[1][2][3]
-
Q2: What are the critical parameters to control during the sulfonylation reaction to form the S-N bond? The critical parameters include reaction temperature, stoichiometry of the reactants, and the choice of base. The reaction should be carried out at a controlled temperature to prevent side reactions. Using a suitable base, such as pyridine, is crucial to neutralize the HCl generated during the reaction.
Purification
-
Q3: What is the recommended method for purifying crude this compound? Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.
-
Q4: Which solvents are suitable for the recrystallization of this compound? Based on the purification of similar sulfonamides, alcohols such as ethanol or isopropanol, or aqueous mixtures of these alcohols, are good starting points for solvent screening.
Analysis and Quality Control
-
Q5: How can the purity of this compound be accurately determined? High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the purity of pharmaceutical compounds. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier, is typically employed.[4][5][6][7][8]
-
Q6: What are the expected impurities in the final product? Potential impurities include unreacted starting materials (deuterated 4-aminobenzenesulfonamide and 2-amino-5-methoxypyrimidine), by-products from side reactions (e.g., di-sulfonylation product), and residual solvents from the synthesis and purification steps.
Experimental Protocols
Synthesis of 4-Aminobenzenesulfonamide-d4 (Precursor)
A plausible method for the deuteration of 4-aminobenzenesulfonamide involves acid-catalyzed exchange with deuterium oxide.
-
Dissolution: Dissolve 4-aminobenzenesulfonamide in a minimal amount of a suitable organic solvent that is miscible with water (e.g., dioxane).
-
Deuteration: Add a significant excess of D₂O and a catalytic amount of concentrated HCl.
-
Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.
-
Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃).
-
Extraction: Extract the deuterated product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude 4-aminobenzenesulfonamide-d4.
Synthesis of this compound
This protocol is based on the general synthesis of sulfonamides.
-
Activation: Convert 4-aminobenzenesulfonamide-d4 to its corresponding sulfonyl chloride by reacting it with chlorosulfonic acid. This step should be performed with caution due to the corrosive nature of the reagent.
-
Coupling: In a separate flask, dissolve 2-amino-5-methoxypyrimidine in a suitable solvent like pyridine.
-
Reaction: Slowly add the freshly prepared 4-aminobenzenesulfonyl-d4 chloride to the solution of 2-amino-5-methoxypyrimidine at a controlled temperature (e.g., 0-5 °C).
-
Stirring: Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Pour the reaction mixture into ice-water to precipitate the crude this compound.
-
Filtration and Washing: Collect the precipitate by filtration, wash with cold water, and then a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purity Analysis by HPLC
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or a buffer) |
| Gradient | Start with a lower percentage of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 270 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Quantitative Data Summary
The following tables provide expected, though hypothetical, quantitative data for the synthesis and analysis of this compound. Actual results may vary depending on experimental conditions.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 4-Aminobenzenesulfonamide-d4 | 4-Aminobenzenesulfonamide | 80-90% |
| 2 | This compound | 4-Aminobenzenesulfonamide-d4 | 60-75% |
| 3 | Purified this compound | Crude this compound | 70-85% (after recrystallization) |
Table 2: Purity and Analytical Data
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98% |
| Deuterium Incorporation | ≥ 98% (by Mass Spectrometry) |
| Melting Point | To be determined (compare with non-deuterated standard) |
| Residual Solvents | < 0.5% (by GC-HS) |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates the key stages in the custom synthesis and purification of this compound.
Caption: Experimental workflow for the custom synthesis, purification, and analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. fda.gov [fda.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. High performance liquid chromatography determination of sulfamethazine at low levels in nonmedicated swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sulfameter-d4 Ionization
Welcome to the technical support center for the analysis of Sulfameter-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization of this compound in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, with a focus on the impact of mobile phase additives.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal mobile phase pH. Sulfonamides are amphoteric and their ionization is pH-dependent. For positive electrospray ionization (ESI+), an acidic mobile phase is generally required to protonate the molecule. | Add a volatile acid to your mobile phase. Start with 0.1% formic acid. You can optimize the concentration (e.g., 0.05% to 0.2%) to find the best signal-to-noise ratio. Acetic acid is a weaker alternative that may also be effective.[1] |
| High concentration of mobile phase additives. | While additives are necessary, high concentrations can lead to ion suppression. If using ammonium acetate or ammonium formate, keep the concentration low, typically in the range of 5-10 mM.[2] | |
| Inappropriate mobile phase additive for the ionization mode. | For positive ion mode, acidic additives like formic acid are preferred. For negative ion mode, a basic mobile phase using an additive like ammonium hydroxide might be more suitable, although this is less common for sulfonamides. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | The addition of a buffer like ammonium formate can improve peak shape by maintaining a consistent pH and ionic strength throughout the chromatographic run.[3][4] |
| Mobile phase pH is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. | |
| Inconsistent Retention Times | Fluctuations in mobile phase pH. | Use a buffered mobile phase, such as ammonium formate or ammonium acetate, to ensure a stable pH and reproducible retention times. Ensure the buffer is fully dissolved and the mobile phase is well-mixed. |
| Column degradation. | Ensure the mobile phase pH is within the stable range for your column chemistry. Prolonged use of highly acidic or basic mobile phases can damage the stationary phase. | |
| High Background Noise | Contaminated solvents or additives. | Use high-purity, LC-MS grade solvents and additives to minimize background noise.[5] |
| Non-volatile salts in the mobile phase. | Avoid non-volatile buffers like phosphates, as they can precipitate in the mass spectrometer source and cause high background and instrument contamination.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best mobile phase additive for analyzing this compound in positive ion mode ESI-MS?
A1: Formic acid is the most commonly recommended additive for enhancing the positive ionization of sulfonamides like this compound. A concentration of 0.1% in both the aqueous and organic mobile phases is a good starting point. This acidic condition promotes the protonation of the sulfonamide molecule, leading to a strong [M+H]⁺ signal.[6]
Q2: Can I use ammonium acetate or ammonium formate for this compound analysis?
A2: Yes, ammonium acetate and ammonium formate are volatile buffers and are compatible with LC-MS. They are often used to control the pH of the mobile phase and can improve chromatographic peak shape.[7] However, they can also cause ion suppression at higher concentrations. If you are using these buffers, it is recommended to keep the concentration low (e.g., 5-10 mM) and you may still need a small amount of acid like formic acid to achieve optimal ionization.
Q3: How does the concentration of formic acid affect the ionization of this compound?
A3: The concentration of formic acid can have a significant impact on signal intensity. Generally, increasing the formic acid concentration from 0% to an optimal level (often around 0.1%) will increase the signal. However, excessively high concentrations can sometimes lead to ion suppression. It is advisable to perform a concentration optimization experiment (e.g., testing 0.05%, 0.1%, and 0.2% formic acid) to determine the best concentration for your specific instrument and conditions.
Q4: Should I be concerned about ion suppression with mobile phase additives?
A4: Yes, ion suppression is a common phenomenon in ESI-MS where components of the mobile phase or matrix compete with the analyte for ionization, leading to a decreased signal. Additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression, especially in negative ion mode, and are generally avoided for quantitative LC-MS unless necessary for chromatographic resolution.[1][3] Volatile additives like formic acid and ammonium formate are less likely to cause severe suppression at typical concentrations.
Q5: Can the organic solvent in the mobile phase affect ionization?
A5: While the additive has a more direct role, the choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence ionization efficiency. For some analytes, methanol has been observed to provide a better ESI response than acetonitrile.[8] It is important to use high-purity, LC-MS grade solvents to avoid contaminants that can interfere with ionization.
Data Presentation
The following tables provide an illustrative summary of the expected qualitative and quantitative impact of different mobile phase additives on this compound ionization. Note: The quantitative data is for illustrative purposes to demonstrate expected trends and may not represent actual experimental results.
Table 1: Qualitative Impact of Common Mobile Phase Additives on this compound Analysis
| Additive | Typical Concentration | Primary Purpose | Expected Impact on ESI+ Signal | Potential Side Effects |
| Formic Acid | 0.05 - 0.2% | Enhance positive ionization | Strong Enhancement | Can suppress negative ionization |
| Acetic Acid | 0.1 - 0.5% | Enhance positive ionization | Moderate Enhancement | Weaker acid than formic acid |
| Ammonium Formate | 5 - 20 mM | pH buffering, improve peak shape | Neutral to Slight Suppression | Can cause ion suppression at high concentrations |
| Ammonium Acetate | 5 - 20 mM | pH buffering, improve peak shape | Neutral to Slight Suppression | Can cause ion suppression at high concentrations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing, improve peak shape | Significant Suppression | Strong ion suppression, instrument contamination |
Table 2: Illustrative Quantitative Effect of Formic Acid Concentration on this compound Signal Intensity
| Formic Acid Concentration (%) | Relative Peak Area (Illustrative) | Signal-to-Noise Ratio (S/N) (Illustrative) |
| 0.00 | 10,000 | 50 |
| 0.05 | 85,000 | 450 |
| 0.10 | 150,000 | 800 |
| 0.20 | 135,000 | 720 |
Table 3: Illustrative Comparison of Mobile Phase Additives on this compound Signal Intensity
| Mobile Phase Composition | Relative Peak Area (Illustrative) | Peak Asymmetry (Illustrative) |
| Water/Acetonitrile | 25,000 | 1.8 |
| Water/Acetonitrile + 0.1% Formic Acid | 150,000 | 1.2 |
| Water/Acetonitrile + 10mM Ammonium Acetate | 95,000 | 1.1 |
| Water/Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid | 140,000 | 1.0 |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-tandem mass spectrometry. Optimization of specific parameters may be required for different sample matrices and instrumentation.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to create a series of calibration standards in the desired concentration range. The dilution solvent should ideally match the initial mobile phase composition.
2. Sample Preparation:
-
For simple matrices (e.g., water), a dilute-and-shoot approach may be sufficient.
-
For complex matrices (e.g., plasma, tissue), a sample extraction method such as protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interfering substances.
3. LC-MS/MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for sulfonamide analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation of this compound from any other analytes or matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: Typically maintained between 25-40 °C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) capable of multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transitions for this compound.
4. Data Acquisition and Analysis:
-
Acquire data in MRM mode.
-
Integrate the peak areas of the this compound calibration standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Impact of mobile phase pH on this compound ionization state.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. halocolumns.com [halocolumns.com]
- 4. chromforum.org [chromforum.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Superior Accuracy of ¹³C-Labeled Internal Standards in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals striving for the highest level of accuracy in quantitative mass spectrometry, the choice of internal standard is paramount. While deuterated standards like Sulfameter-d4 have been traditionally employed, a growing body of evidence demonstrates the superior performance of ¹³C-labeled internal standards in mitigating analytical variability and ensuring data integrity. This guide provides an objective comparison, supported by experimental principles, to illustrate the advantages of ¹³C-labeling for achieving more accurate and reliable quantitative results.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), primarily because they closely mimic the analyte of interest.[1] However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can have a significant impact on analytical accuracy. While both are considered SILs, their physicochemical properties differ enough to influence chromatographic behavior and, consequently, the reliability of quantification.[2][3]
The Isotope Effect: Why ¹³C-Labeled Standards Excel
The primary advantage of ¹³C-labeled internal standards lies in their identical chromatographic behavior to the unlabeled analyte.[4][5][6][7] In contrast, deuterated compounds often exhibit a chromatographic shift, eluting slightly earlier than their non-deuterated counterparts during reverse-phase chromatography.[8][9] This phenomenon, known as the "isotope effect," is due to the small differences in physicochemical properties between hydrogen and deuterium.[2]
This chromatographic separation between the analyte and a deuterated internal standard can lead to inaccurate quantification, especially in the presence of matrix effects.[9] Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can vary across a single chromatographic peak.[10] If the internal standard does not perfectly co-elute with the analyte, it will not experience the same degree of ion suppression or enhancement, leading to a skewed analyte-to-internal standard ratio and compromised accuracy.[3][9] One study demonstrated that an imperfect match in retention time between an analyte and its deuterated internal standard can result in quantitative errors as high as 40%.[9]
¹³C-labeled internal standards, being chemically and physically more similar to the native analyte, co-elute perfectly, ensuring that both the analyte and the internal standard are subjected to the exact same matrix effects at the point of elution.[4][5][7] This co-elution is critical for effectively normalizing variations in ionization efficiency and achieving the most accurate and precise results.[4]
Quantitative Data Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
| Performance Metric | Deuterated Internal Standard (e.g., Analyte-dₓ) | ¹³C-Labeled Internal Standard (e.g., ¹³Cₓ-Analyte) | Rationale for Difference |
| Chromatographic Retention Time | Often shows a slight shift (elutes earlier) compared to the analyte. | Co-elutes perfectly with the analyte.[4][5][7] | The "isotope effect" is more pronounced with deuterium labeling, altering the physicochemical properties enough to cause chromatographic separation.[2][3] |
| Accuracy in the Presence of Matrix Effects | Can be compromised due to differential ion suppression/enhancement.[9] | High accuracy due to identical experience of matrix effects.[4] | Perfect co-elution ensures the ¹³C-labeled standard accurately reflects the ionization behavior of the analyte. |
| Precision (%RSD) | Generally good, but can be higher in complex matrices. | Typically lower (better) due to more effective normalization. | Consistent co-elution reduces variability introduced by matrix effects. |
| Recovery | Generally similar to the analyte. | Identical to the analyte. | The chemical properties governing extraction efficiency are virtually identical. |
Experimental Protocols
To illustrate the practical application of these internal standards, the following are generalized experimental protocols for the quantitative analysis of a sulfonamide drug, like sulfameter, in a biological matrix (e.g., plasma) using LC-MS/MS.
Protocol 1: Sample Preparation and Extraction
This protocol is applicable for use with either a deuterated or a ¹³C-labeled internal standard.
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or ¹³C-Sulfameter) at a known concentration.
-
Protein Precipitation: Add 300 µL of acetonitrile to the spiked plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10% B, ramp up to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfameter: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 281.1 → 156.1).
-
This compound: Monitor the corresponding shifted parent to product ion transition (e.g., m/z 285.1 → 160.1).
-
¹³C-Sulfameter: Monitor the corresponding shifted parent to product ion transition (e.g., m/z [281+n].1 → [156+n].1, where 'n' is the number of ¹³C atoms).
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationship between co-elution and analytical accuracy.
Conclusion
For achieving the highest degree of accuracy and precision in quantitative LC-MS/MS analysis, the evidence strongly supports the use of ¹³C-labeled internal standards over their deuterated counterparts. The perfect co-elution of ¹³C-labeled standards with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards can be a viable option, researchers must be aware of the potential for chromatographic shifts and the associated risk of inaccurate results, particularly when analyzing complex biological matrices. For applications where data integrity is critical, such as in regulated bioanalysis and clinical research, the investment in ¹³C-labeled internal standards is a scientifically sound choice that yields more reliable and defensible quantitative data.
References
- 1. scispace.com [scispace.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromforum.org [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Metabolism of Sulfameter and Sulfameter-d4: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vivo metabolism of Sulfameter and its deuterated analog, Sulfameter-d4. In the absence of direct comparative experimental studies, this document leverages established principles of sulfonamide metabolism and the kinetic isotope effect of deuterium substitution to predict the metabolic fate of these two compounds.
Introduction to Sulfameter and the Role of Deuteration
Sulfameter is a long-acting sulfonamide antibacterial agent.[1] Like other sulfonamides, its therapeutic efficacy and potential for adverse effects are influenced by its metabolic profile. The primary routes of metabolism for sulfonamides involve N-acetylation and oxidation by cytochrome P450 (CYP) enzymes.[2][3]
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug development to favorably alter the pharmacokinetic properties of a molecule.[4][5] The increased mass of deuterium can slow the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a reduction in the formation of certain metabolites.
Predicted Metabolic Pathways of Sulfameter
Based on the known metabolism of other sulfonamides, such as sulfamethoxazole, Sulfameter is anticipated to undergo the following primary metabolic transformations[6][7][8]:
-
N-acetylation: The aromatic amine group (-NH2) of the sulfanilamide core is susceptible to acetylation by N-acetyltransferase (NAT) enzymes. This is a common pathway for many sulfonamides.[2]
-
Hydroxylation: The aromatic ring or the pyrimidine ring of Sulfameter can be hydroxylated by CYP450 enzymes.
-
O-demethylation: The methoxy group (-OCH3) on the pyrimidine ring is a likely site for oxidative O-demethylation, also mediated by CYP450 enzymes.
-
Conjugation: The parent drug and its phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[9][10]
Comparative Metabolism: Sulfameter vs. This compound
Assuming "this compound" refers to the deuteration of the methoxy group on the pyrimidine ring (i.e., -OCD3), the kinetic isotope effect is expected to significantly impact the O-demethylation pathway.
Key Predicted Differences:
-
Reduced O-demethylation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As CYP450-mediated O-demethylation involves the cleavage of this bond, the rate of this metabolic pathway is expected to be slower for this compound.
-
Metabolic Switching: A reduction in the rate of O-demethylation may lead to "metabolic switching," where the drug is shunted towards other metabolic pathways. This could result in an increased formation of N-acetylated or hydroxylated metabolites.
-
Pharmacokinetic Profile: The slower metabolism of this compound is predicted to result in:
-
Longer half-life (t½): The drug will remain in the body for a longer period.
-
Increased plasma exposure (AUC): The overall concentration of the drug in the plasma over time will be higher.
-
Lower clearance (CL): The rate at which the drug is removed from the body will be reduced.
-
Data Presentation
Table 1: Predicted Comparative Pharmacokinetic Parameters of Sulfameter and this compound
| Parameter | Sulfameter (Predicted) | This compound (Predicted) | Predicted Change | Rationale |
| Half-life (t½) | Normal | Increased | ↑ | Slower metabolism due to the kinetic isotope effect on O-demethylation. |
| Area Under the Curve (AUC) | Normal | Increased | ↑ | Slower clearance leads to higher overall drug exposure. |
| Clearance (CL) | Normal | Decreased | ↓ | Reduced rate of metabolic elimination. |
| Maximum Concentration (Cmax) | Normal | Potentially Increased | ↑ | Slower initial metabolism may lead to higher peak concentrations. |
| Time to Cmax (Tmax) | Normal | Potentially Delayed | ↔/↑ | Slower absorption or metabolism could slightly delay the time to peak concentration. |
Table 2: Predicted Metabolite Profile of Sulfameter and this compound
| Metabolite | Sulfameter (Predicted Relative Abundance) | This compound (Predicted Relative Abundance) | Predicted Change | Rationale |
| N-acetyl-Sulfameter | Major | Potentially Increased | ↑ | Metabolic switching from the inhibited O-demethylation pathway. |
| Hydroxylated Metabolites | Minor | Potentially Increased | ↑ | Metabolic switching from the inhibited O-demethylation pathway. |
| O-demethylated Metabolite | Major | Decreased | ↓ | Kinetic isotope effect slows down the rate of O-demethylation. |
| Conjugated Metabolites | Variable | Variable | ↔ | Dependent on the concentrations of phase I metabolites. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative in vivo metabolism study of Sulfameter and this compound in a preclinical animal model (e.g., rats).
1. Animal Studies:
- Subjects: Male Sprague-Dawley rats (n=5 per group).
- Acclimatization: Acclimatize animals for at least one week with free access to food and water.
- Dosing: Administer a single oral dose of either Sulfameter or this compound (e.g., 20 mg/kg) via gavage.
- Sample Collection: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose). Collect urine and feces over 48 hours in metabolic cages.
2. Sample Preparation:
- Plasma: Centrifuge blood samples to separate plasma. Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.
- Urine: Dilute urine samples with an appropriate buffer.
- Feces: Homogenize fecal samples in a suitable solvent, followed by extraction and cleanup.
3. Bioanalytical Method:
- Instrumentation: Use a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sulfameter, this compound, and their predicted metabolites in all biological matrices.
- Method Validation: Validate the analytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4. Data Analysis:
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (t½, AUC, CL, Cmax, Tmax) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
- Metabolite Profiling: Identify and quantify the major metabolites in plasma, urine, and feces.
- Statistical Analysis: Use appropriate statistical tests (e.g., t-test) to compare the pharmacokinetic parameters and metabolite profiles between the Sulfameter and this compound groups.
Visualizations
Caption: Predicted metabolic pathways of Sulfameter.
Caption: Workflow for a comparative in vivo metabolism study.
Disclaimer: The information presented in this guide is predictive and based on established scientific principles. Direct experimental data for the comparative in vivo metabolism of Sulfameter and this compound is not currently available in the public domain. The actual metabolic profiles and pharmacokinetic parameters may vary and should be confirmed through dedicated in vitro and in vivo studies.
References
- 1. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. karger.com [karger.com]
- 6. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Sulfameter-d4 on Diverse LC-MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of Sulfameter-d4, a deuterated internal standard of the sulfonamide antibiotic Sulfameter, across various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The data presented is compiled from published analytical methods, offering insights into the performance of this compound quantification in different biological and environmental matrices.
Comparative Analysis of LC-MS Methodologies
The following tables summarize the experimental conditions and performance metrics for the analysis of sulfonamides, including methods where deuterated internal standards like this compound are utilized, from several studies. This allows for a comparative overview of how different LC-MS setups can be tailored for sensitive and reliable quantification.
Table 1: Liquid Chromatography Parameters
| Parameter | Method A (Human Serum) | Method B (Water) | Method C (Pharmaceuticals) |
| LC System | Not Specified | Agilent 1290 Infinity II LC System | Not Specified |
| Column | CORTECS T3 (100 x 2.1 mm, 2.7 µm)[1] | Agilent ZORBAX RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) | Phenomenex C18 (250 mm x 4.6mm, 5µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[1] | A: 0.1% Formic acid in WaterB: Methanol[3] | Acetonitrile and Phosphate buffer (75:25 v/v), pH 2.5[2] |
| Gradient | Gradient Elution[1] | Gradient Elution | Isocratic |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[2] |
| Column Temp. | Not Specified | Not Specified | 30 ºC[2] |
| Injection Vol. | Not Specified | Not Specified | 5 μl[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Method A (Human Serum) | Method B (Water) | Method C (Pharmaceuticals) |
| MS System | Triple Quadrupole Tandem Mass Spectrometer[1] | Agilent 6470 LC/MS/MS[3] | Not Specified |
| Ion Source | Electrospray Ionization (ESI)[1] | Agilent Jet Stream ESI | Electrospray Ionization (ESI)[2] |
| Polarity | Positive Ion Mode[1][3] | Positive Ion Mode | Not Specified |
| Scan Mode | Scheduled Multiple Reaction Monitoring (sMRM)[1] | Multiple Reaction Monitoring (MRM)[2][4] | Multiple Reaction Monitoring (MRM)[2] |
Table 3: Performance Characteristics
| Parameter | Method A (Human Serum) | Method B (Water) | Method C (Pharmaceuticals) |
| Linearity Range | 0.5–50 ng/ml[1] | 0.5 to 100 µg/L[3] | Not Specified |
| Correlation (R²) | Not Specified | > 0.998[3] | Not Specified |
| LOD | Not Specified | 0.3 to 1.9 ng/L | 0.82 ng/mL (for Sulfadoxine)[2] |
| LOQ | 0.01 and 0.2 ng/ml[1] | Several ppt level[3] | 2.73 ng/mL (for Sulfadoxine)[2] |
| Accuracy (% Recovery) | 86.1% to 109.0%[1] | 70% to 96% (in pure water)[3] | 99.99% to 100.11%[2] |
| Precision (% RSD) | < 12.0%[1] | < 15% (in pure water)[3] | < 0.53%[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method A: Analysis in Human Serum
This method was developed for the simultaneous measurement of nine antimicrobials in human serum.[1]
-
Sample Preparation: The procedure involved protein precipitation followed by a cleanup step with solid-phase extraction (SPE).
-
Internal Standard: Sulfadimidine-d4 was used as one of the internal standards.
-
Chromatography: Separation was achieved on a CORTECS T3 column with gradient elution over an 8.0-minute runtime.
-
Detection: A triple quadrupole tandem mass spectrometer was operated in positive ion scan mode with scheduled multiple reaction monitoring (sMRM).
Method B: Analysis in Water
This application note describes a reliable method for the determination of 19 sulfonamides in water.[3]
-
Sample Preparation: Solid-phase extraction (SPE) was employed to concentrate the analytes and clean up the water samples.
-
Chromatography: An Agilent 1290 Infinity II LC system with a ZORBAX RRHD Eclipse Plus C18 column was used. The mobile phase consisted of methanol and acidified water.
-
Detection: An Agilent 6470 LC/MS/MS with an Agilent Jet Stream ESI source was used in positive ionization mode.
Method C: Analysis in Pharmaceutical Formulation
This study developed a simple and sensitive LC-MS method for the determination of pyrimethamine and sulfadoxine in a pharmaceutical formulation.[2]
-
Chromatography: A Phenomenex C18 column was used with an isocratic mobile phase of acetonitrile and phosphate buffer.
-
Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of this compound using LC-MS, from sample collection to data analysis.
Caption: A generalized workflow for the LC-MS/MS bioanalysis of this compound.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sulfameter-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, which is a powdered substance, a comprehensive approach to personal protection is necessary to avoid inhalation and skin contact. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, powder-free, double-gloved | Prevents skin contact. Double gloving is recommended when handling active pharmaceutical ingredients.[1][2] Powder-free gloves minimize the risk of powder aerosolization.[3] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from dust particles. A face shield offers broader protection against splashes.[3][4] |
| Respiratory Protection | N95 or N100 particle mask or a respirator with a P100 filter | Essential when handling the powder outside of a containment system to prevent inhalation.[3] |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front and long sleeves | Protects skin and personal clothing from contamination.[2][5] |
| Shoe Covers | Disposable | Prevents the tracking of chemical powders to other areas.[3][5] |
Handling Procedures
Safe handling of this compound powder is critical to prevent exposure and contamination. The following operational plan outlines the step-by-step procedure for handling this compound.
1. Preparation:
-
Ensure a Safety Data Sheet (SDS) for a similar compound, such as Sulfamethazine-d4, is accessible for reference.[6]
-
Work in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.[4][7]
-
Assemble all necessary equipment and materials before starting, including weighing paper, spatulas, and solvent for dissolution.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[8]
2. Weighing and Aliquoting:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Handle the powder gently with a spatula to avoid creating dust clouds.
-
Close the primary container tightly immediately after use.
3. Dissolution:
-
If preparing a solution, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Cap the vial or flask securely before mixing or sonicating.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, use appropriate absorbent materials to clean the area while wearing full PPE.[4]
-
Avoid dry sweeping of spilled powder; instead, use a wet wipe or a vacuum cleaner equipped with a HEPA filter.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed waste container labeled for chemical waste. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and dispose of in a designated chemical waste container. |
| Solutions of this compound | Collect in a labeled, sealed waste container. Do not pour down the drain. |
Note: As this compound contains a stable isotope (deuterium), no special precautions for radioactivity are required. The disposal procedures are dictated by the chemical properties of the sulfonamide compound itself.[9]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. osha.gov [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Sulfamethazine-D4 - Safety Data Sheet [chemicalbook.com]
- 7. uwlax.edu [uwlax.edu]
- 8. labmanager.com [labmanager.com]
- 9. moravek.com [moravek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
